5-Fluoro-1H-indazole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNWTAOWXACOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622092 | |
| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485841-48-3 | |
| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Application, and Core Principles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Fluorinated Indazole Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core motif frequently found in potent, selective, and clinically successful therapeutic agents. Its unique electronic properties and ability to form critical hydrogen bond interactions, particularly with protein kinases, have cemented its importance. This guide focuses on a key derivative, 5-Fluoro-1H-indazole-3-carbaldehyde , a versatile building block whose strategic incorporation of a fluorine atom and a reactive aldehyde group offers significant advantages in drug design and synthesis.
The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The aldehyde at the 3-position serves as a synthetic linchpin, a versatile handle for constructing a diverse array of more complex derivatives. This document provides an in-depth technical overview, moving beyond simple data recitation to explain the underlying principles and practical methodologies for utilizing this high-value compound.
Core Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible science. This compound is unambiguously identified by its CAS number and key structural identifiers.
| Property | Value | Source |
| CAS Number | 485841-48-3 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [2] |
| Molecular Weight | 164.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥96% | [1] |
| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [1] |
| InChI Key | CCWNWTAOWXACOT-UHFFFAOYSA-N | [1] |
Optimized Synthesis Protocol: Nitrosation of 5-Fluoroindole
The synthesis of 1H-indazole-3-carboxaldehydes via the nitrosation of corresponding indoles is a robust and efficient method.[3] This pathway offers a direct conversion under mild conditions, making it highly attractive for both lab-scale and potential scale-up operations.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution on the electron-rich indole ring. The indole is first activated, and subsequent nitrosation leads to a ring-opening and re-closure cascade, ultimately forming the stable indazole-3-carbaldehyde product. The use of a slightly acidic environment is crucial for the in-situ generation of the nitrosating agent from sodium nitrite.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[3]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 5-fluoroindole (e.g., 2.0 mmol, 270 mg) in a mixture of acetic acid and water. The acid serves as both a solvent and a catalyst for the formation of the nitrosating agent.
-
Temperature Control: Cool the solution in an ice bath to between 0 °C and 5 °C. This is a critical step to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled indole mixture with vigorous stirring. The slow addition rate is essential to maintain temperature control and ensure a steady reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with water and then with brine to remove residual acid and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The final and most critical step for achieving high purity is column chromatography on silica gel. Elute the column with a solvent system such as an 8:2 mixture of petroleum ether and ethyl acetate. The polarity of this system is optimized to separate the desired product from non-polar impurities and more polar baseline materials.
-
Final Product: Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield this compound as a yellowish solid (Typical yield: 85-90%).[3]
Applications in Kinase Inhibitor Drug Discovery
The true value of this compound lies in its role as a key intermediate for 3-substituted indazoles, a class of compounds renowned for their activity as kinase inhibitors.[3] Marketed oncology drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) are built upon the indazole scaffold, demonstrating its clinical significance.[3]
The Indazole Scaffold as a Hinge-Binder
Protein kinases share a conserved ATP-binding site. A key interaction point within this site is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. The indazole ring system is an exceptional bioisostere for adenine, capable of mimicking these crucial hydrogen bond donor-acceptor patterns. This allows indazole-based inhibitors to anchor effectively in the ATP pocket, leading to potent inhibition.
Synthetic Utility of the 3-Carbaldehyde Group
The aldehyde functionality at the C3 position is a gateway for diversification. It provides a reactive handle to introduce various substituents that can extend into other regions of the ATP binding site, thereby conferring selectivity and enhancing potency.
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon scaffold.
-
Knoevenagel Condensation: To create α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[3][4]
-
Cyclization Reactions: To build fused heterocyclic systems like oxazoles, thiazoles, or benzimidazoles, generating novel molecular architectures.[3][4]
Logical Diagram: Indazole Core in Kinase Inhibition
Caption: Indazole core mimicking ATP to achieve potent kinase inhibition.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. While full spectral data should be acquired experimentally, the expected characteristics are as follows.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will be most informative. Expect a singlet for the aldehyde proton (-CHO) downfield, typically between δ 9.5-10.5 ppm. A broad singlet for the N-H proton will also be present. The aromatic protons on the indazole ring will appear as multiplets in the δ 7.0-8.5 ppm range, with splitting patterns dictated by fluorine-proton and proton-proton coupling.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-150 ppm region, with C-F coupling visible for the carbon directly attached to fluorine and adjacent carbons.
-
IR Spectroscopy: Infrared spectroscopy will clearly show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹. A broad N-H stretch will be visible around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (164.14).
Authoritative spectral data for this compound can be referenced through chemical databases.[5]
Safety, Handling, and Storage
Scientific advancement must be paired with an unwavering commitment to safety. This compound is a chemical that requires careful handling.
Hazard Profile
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram is GHS07 (Harmful/Irritant).[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its robust synthesis, versatile reactivity, and the proven success of the fluorinated indazole scaffold in clinical settings make it an indispensable building block. By understanding the principles behind its synthesis and its mechanism of action as a pharmacophore, researchers can more effectively leverage its potential to design and create the next generation of targeted therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 5. This compound(485841-48-3) 1H NMR spectrum [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. fishersci.es [fishersci.es]
5-Fluoro-1H-indazole-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: A Core Moiety in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique bicyclic aromatic system provides a rigid framework for orienting functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, this compound has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a fluorine atom and a reactive aldehyde group makes it a versatile building block for constructing complex molecules, most notably kinase inhibitors used in oncology.[1]
This guide serves as a comprehensive technical resource, consolidating critical information on the physicochemical properties, synthesis, characterization, and applications of this compound. Moving beyond a simple recitation of data, this document provides field-proven insights and explains the causality behind experimental choices, empowering researchers to effectively utilize this compound in their drug discovery programs.
Core Physicochemical and Structural Characteristics
This compound is a yellowish solid at room temperature.[1] Its molecular structure is defined by a fused benzene and pyrazole ring system, with a fluorine atom at position 5 and a carbaldehyde group at position 3. The fluorine substitution is a critical feature, often introduced by medicinal chemists to enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.14 g/mol | [2] |
| Molecular Formula | C₈H₅FN₂O | [2] |
| CAS Number | 485841-48-3 | [3] |
| IUPAC Name | This compound | [3] |
| LogP | 1.4 - 1.83 | [2][3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 |[3] |
Caption: Chemical structure of this compound.
Synthesis and In-Process Validation
Expertise & Experience: Rationale for Synthetic Strategy
The construction of the 3-substituted indazole core can be approached through various synthetic routes. However, for producing 3-carboxaldehyde derivatives, a direct and efficient method involves the acid-mediated nitrosation of the corresponding indole precursor.[1][4] This strategy is advantageous as it leverages readily available indole starting materials and often proceeds with high regioselectivity. The reaction mechanism is proposed to involve the formation of a 3-nitrosoindole intermediate, which undergoes a ring-opening and subsequent ring-closure cascade to yield the desired indazole-3-carbaldehyde.[4] This one-pot transformation is generally high-yielding, particularly for indoles bearing electron-withdrawing groups like the fluorine atom in this case.
Experimental Protocol: Synthesis from 5-Fluoroindole
This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1] It represents a self-validating system where successful execution, coupled with the described analytical checks, ensures the formation of the correct product.
Materials and Reagents:
-
5-Fluoroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2 N aqueous solution
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), dissolve sodium nitrite (e.g., 8 equivalents) in a minimal amount of deionized water. Slowly add 2 N HCl (e.g., 7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., Argon) for 10-15 minutes. Add DMF to this mixture.
-
Reaction Initiation: Dissolve 5-fluoroindole (1 equivalent) in a separate portion of DMF. Add this solution dropwise to the cold nitrosating agent mixture from Step 1.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored to ensure completion.
-
In-Process Validation (TLC Monitoring): The reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is petroleum ether/EtOAc (8:2 v/v). The starting material (5-fluoroindole) will have a different Rf value than the product. The reaction is complete when the spot corresponding to the starting material has been consumed. For this compound, the expected Rf is approximately 0.35 in this system.[1]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel. The same eluent system used for TLC (petroleum ether/EtOAc, 8:2) is a good starting point for the column separation to yield the pure compound as a yellowish solid.[1] An expected yield for this reaction is high, typically in the range of 85-90%.[1]
Caption: Workflow for the synthesis and purification of the target compound.
Utility in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic precursor. The indazole core is a key pharmacophore in numerous approved kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®), which target Vascular Endothelial Growth Factor Receptors (VEGFR) implicated in tumor angiogenesis.[1]
The 3-carbaldehyde group is an exceptionally useful functional handle for synthetic elaboration:
-
Reductive Amination: It can be readily converted into secondary or tertiary amines, a common strategy for introducing side chains that can occupy specific pockets in an enzyme's active site.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Fluoro-1H-indazole-3-carboxylic acid), which can then be used in amide bond-forming reactions.[5][6]
-
Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig-type Reactions: The aldehyde can be converted into alkenes, providing a scaffold for further functionalization.
Caption: Synthetic utility of the 3-carbaldehyde functional group.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals in the aromatic region (7.0-8.5 ppm). A distinct singlet for the aldehyde proton (>10 ppm). A broad singlet for the N-H proton of the indazole ring (>13 ppm). |
| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~185-190 ppm). Signals in the aromatic region, with C-F coupling visible for carbons near the fluorine atom. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring. |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde (~1670-1685 cm⁻¹). An N-H stretching band (~3300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (164.14). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
| GHS07 | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[7][8]
-
Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[8]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for medicinal chemists. By understanding the principles outlined in this guide—from the rationale behind its synthesis to its potential for creating complex, biologically active molecules—researchers are better equipped to leverage this key intermediate in the development of next-generation therapeutics.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. 5-Fluoro-1H-indazole-3-carboxylic acid - Anichem [anichemllc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
A Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: A Cornerstone Building Block in Modern Drug Discovery
Abstract
The indazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its prevalence in numerous clinically successful therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 5-Fluoro-1H-indazole-3-carbaldehyde, a critical heterocyclic building block. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and spectroscopic signature. The primary focus will be on its strategic application in drug discovery, particularly in the development of kinase inhibitors, elucidating how its unique structural features contribute to potent and selective biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole ring system being a particularly noteworthy "privileged scaffold."[1][3] An indazole consists of a benzene ring fused to a pyrazole ring, existing in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4]
The significance of the indazole core is underscored by its presence in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][5] In these contexts, the indazole often serves as a bioisostere for indole or other hinge-binding motifs, effectively interacting with the ATP-binding site of kinases. The functionalization at the 3-position is a common strategy for extending the molecule into the solvent-exposed region of the kinase cleft, enabling the modulation of potency and selectivity.
This compound has emerged as a particularly valuable starting material. The aldehyde group at the C3 position offers a versatile chemical handle for a wide array of synthetic transformations, while the fluorine atom at the C5 position can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and fine-tune the physicochemical properties of the final compound.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O | [6] |
| Molecular Weight | 164.14 g/mol | [7] |
| CAS Number | 485841-48-3 | [7] |
| Appearance | White to light brown solid | [8] |
| Melting Point | 170 °C | [9] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [7] |
Synthesis and Mechanism
The most direct and optimized route to this compound involves the acid-mediated nitrosation of the corresponding indole precursor, 5-fluoro-1H-indole.[5][9] This transformation is a robust and high-yielding method for accessing 3-formyl indazoles.
Reaction Mechanism
The reaction proceeds through a well-established pathway. Initially, the indole nitrogen attacks a nitrosonium ion (generated in situ from sodium nitrite and acid), forming an N-nitrosoindole. This intermediate undergoes rearrangement to a 3-nitrosoindole, which then tautomerizes to an oxime. The oxime facilitates a water-mediated opening of the pyrrole ring, followed by an intramolecular cyclization of the resulting intermediate to furnish the final 1H-indazole-3-carbaldehyde product.[9]
Synthetic Workflow Diagram
Caption: Synthesis of this compound via nitrosation of 5-fluoro-indole.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by Cailly et al. and represents a validated method for laboratory-scale synthesis.[5][9]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (NaNO₂) in deionized water. Slowly add aqueous hydrochloric acid (HCl, 2 N) to this solution under an inert atmosphere (e.g., argon). After 10 minutes, add dimethylformamide (DMF).
-
Addition of Starting Material: Prepare a separate solution of 5-fluoro-indole in DMF. Add this solution dropwise to the cold, stirring nitrous acid mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford this compound as a yellowish solid.[5]
Applications in Drug Discovery
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it an invaluable intermediate for constructing compound libraries for high-throughput screening and lead optimization.
Key Synthetic Transformations
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, a crucial step for introducing side chains that can interact with specific amino acid residues in a target protein.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the scaffold and the introduction of conjugated systems.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., Knoevenagel condensation) or hydrazines can form new heterocyclic rings fused or attached to the indazole core.[10]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional groups for further derivatization.
Role as a Pharmacophore in Kinase Inhibitors
The indazole scaffold is a proven hinge-binder in many kinase inhibitors.[2] The 3-carbaldehyde allows for the synthesis of derivatives where diverse chemical moieties can be appended. These appended groups can then occupy adjacent hydrophobic pockets or form hydrogen bonds with the protein backbone, ultimately dictating the compound's potency and selectivity profile. The 5-fluoro substituent often contributes to enhanced binding by participating in favorable interactions with the protein or by improving the compound's overall pharmacokinetic properties.
Caption: Derivatization pathways from this compound to bioactive molecules.
Spectroscopic Characterization
Unambiguous structural confirmation is essential for any synthetic compound. This compound has a distinct spectroscopic signature.
| Technique | Characteristic Data | Interpretation |
| ¹H NMR | δ ~13.20 (br s, 1H, NH), δ ~10.19 (s, 1H, CHO), δ ~7.34-7.84 (m, 3H, Ar-H) | The downfield shifts of the NH and CHO protons are characteristic. The aromatic region shows splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by H-F coupling.[9] |
| ¹³C NMR | δ ~187.4 (CHO), δ ~160.5 (d, ¹J(C-F) ≈ 238 Hz), δ ~105.9-145.1 (Ar-C) | The aldehyde carbon is clearly identifiable. The carbon directly attached to fluorine shows a large one-bond coupling constant (¹J(C-F)), a definitive indicator of its position. Other aromatic carbons show smaller two- and three-bond C-F couplings.[9] |
| HRMS (ESI-) | Calculated for C₈H₄FN₂O [M-H]⁻: m/z 163.0308 | High-resolution mass spectrometry confirms the elemental composition with high accuracy.[9] |
| IR (neat) | ν ≈ 3315 (N-H), 1683, 1656 (C=O), 1175 (C-F) cm⁻¹ | Shows characteristic stretching frequencies for the N-H bond, the conjugated aldehyde carbonyl group, and the carbon-fluorine bond.[9] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[8]
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its robust synthesis, versatile aldehyde functionality, and the advantageous presence of a fluorine atom make it a preferred building block for the discovery and development of novel therapeutics, particularly kinase inhibitors. The detailed technical information provided in this guide serves as a foundational resource for scientists aiming to incorporate this powerful scaffold into their research programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. angenechemical.com [angenechemical.com]
5-Fluoro-1H-indazole-3-carbaldehyde IUPAC name
An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern drug discovery. We will delve into its chemical identity, outline a field-proven synthetic protocol, analyze its spectroscopic signature, and explore its reactivity. The primary focus is to illuminate its strategic importance as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.
Core Chemical Identity and Properties
This compound is a fluorinated aromatic aldehyde built upon the indazole scaffold. The indazole core is a bicyclic heterocycle consisting of a fused benzene and pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, often improving pharmacokinetic profiles of derivative compounds.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 485841-48-3 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [2] |
| Molecular Weight | 164.14 g/mol | [1] |
| Appearance | Yellowish to brown solid | [3] |
| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [1] |
| InChI | InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | [1] |
| InChI Key | CCWNWTAOWXACOT-UHFFFAOYSA-N | [1] |
Optimized Synthesis: From Indole to Indazole
The transformation of an indole to an indazole is a powerful, albeit mechanistically complex, synthetic strategy. A highly effective and optimized method involves the nitrosation of the corresponding indole precursor, 5-fluoro-1H-indole. This procedure circumvents harsh conditions and provides high yields, making it suitable for laboratory-scale synthesis.[4]
Mechanistic Rationale
The reaction proceeds through a carefully controlled nitrosation of the indole ring. The process is initiated by the in-situ formation of nitrous acid from sodium nitrite (NaNO₂) in a mildly acidic medium (HCl). The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich 3-position of the indole. This is followed by tautomerization to an oxime, which then undergoes an acid-promoted ring-opening of the pyrrole moiety. Subsequent intramolecular cyclization via nucleophilic attack of the exocyclic nitrogen onto the newly formed carbonyl intermediate, followed by dehydration, yields the stable 1H-indazole-3-carbaldehyde ring system.[4] The mild acidity is critical; it must be sufficient to generate the nitrosonium ion without causing significant degradation of the acid-sensitive indole starting material.[4]
Experimental Protocol: Synthesis of this compound (14b)
This protocol is adapted from a peer-reviewed, optimized procedure.[3][4]
Starting Material: 5-Fluoro-1H-indole (14a)
-
Reagent Preparation: Prepare a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water. In a separate vessel, prepare a 2 N aqueous solution of hydrochloric acid (HCl).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), chill a solution of NaNO₂ in water to 0 °C using an ice bath.
-
Acid Addition: Slowly add the 2 N HCl solution (7 equivalents) to the chilled NaNO₂ solution. Maintain the temperature at 0 °C. Allow the resulting mixture to stir for 10 minutes.
-
Solvent Addition: Add dimethylformamide (DMF) to the reaction mixture.
-
Substrate Addition: Prepare a solution of 5-fluoro-1H-indole (1 equivalent, e.g., 270 mg, 2 mmol) in DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, extract the reaction mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) eluent system. This should yield the pure compound as a yellowish solid (typical yield: 87%).[3]
Synthesis Workflow Diagram
Caption: Optimized synthesis workflow for this compound.
Spectroscopic Signature for Structural Validation
Confirming the identity and purity of the synthesized compound is paramount. The following data provides a reference fingerprint for this compound.[4]
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (300 MHz, acetone-d₆) δ: 13.20 (brs, 1H, NH), 10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H), 7.34 (td, J = 9.1, 2.5 Hz, 1H, Ar-H) |
| ¹³C NMR | (75 MHz, acetone-d₆) δ: 187.4 (C=O), 160.5 (d, ¹J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C–F) = 11 Hz), 117.6 (d, ²J(C–F) = 27 Hz), 113.49 (d, ³J(C–F) = 9.7 Hz), 105.9 (d, ²J(C–F) = 25 Hz) |
| IR (neat) | ν (cm⁻¹): 3315, 3185 (N-H stretch), 1683, 1656 (C=O stretch, aldehyde), 1486, 1446, 1175 (C-F stretch) |
| HRMS (ESI-) | Calculated for C₈H₄FN₂O [M - H]⁻ m/z: 163.0308, Found: 163.0304 |
Expert Interpretation:
-
The ¹H NMR spectrum clearly shows the downfield singlet at 10.19 ppm, characteristic of the aldehyde proton. The very broad singlet at 13.20 ppm is indicative of the acidic N-H proton of the indazole ring.
-
The ¹³C NMR spectrum is definitive, with the aldehyde carbonyl carbon at 187.4 ppm. The large coupling constant (¹J(C–F) = 238 Hz) for the carbon at 160.5 ppm confirms the direct attachment of the fluorine atom. Smaller 2-bond and 3-bond C-F couplings are also observed, consistent with the proposed structure.
-
The IR spectrum confirms the key functional groups: a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹.
Reactivity and Synthetic Utility
This compound is a versatile intermediate precisely because its functional groups—the aldehyde and the N-H proton—are poised for a wide array of chemical transformations. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug screening.
-
Aldehyde Group Reactivity: The electrophilic aldehyde is the primary site for derivatization. It readily undergoes nucleophilic addition reactions, which are staples of medicinal chemistry programs:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) is a classic and highly reliable method for introducing diverse side chains and building blocks.
-
Wittig Reaction: Allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.
-
Oxidation: Can be easily oxidized to the corresponding 5-fluoro-1H-indazole-3-carboxylic acid[5], another valuable intermediate for amide bond formation.
-
Grignard/Organolithium Addition: Enables the formation of secondary alcohols, providing a new stereocenter and opportunities for further functionalization.
-
-
Indazole N-H Reactivity: The N-H proton is acidic and can be deprotonated to form an indazolide anion, or it can be alkylated or acylated under appropriate conditions (e.g., N-arylation via Buchwald-Hartwig coupling). This site is often crucial for modulating solubility and directing the orientation of the molecule within a protein's binding pocket.
Caption: Key reactive sites and synthetic transformations of the title compound.
Central Role in Kinase Inhibitor Development
The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.
The N-H and pyrazole nitrogen of the indazole ring act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing indazole-based molecules to bind effectively to the "hinge region" of the kinase ATP-binding pocket. The substituent at the 3-position, derived from the carbaldehyde, projects out into the solvent-exposed region, where it can be modified to achieve potency and selectivity for a specific kinase target. Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®) feature a 3-substituted indazole core, validating this design strategy.[3]
This compound is therefore an exceptionally valuable starting material for synthesizing analogs of these successful drugs, enabling structure-activity relationship (SAR) studies to discover novel inhibitors with improved properties.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined synthesis, versatile reactivity at two key positions, and the proven success of its underlying scaffold make it an indispensable building block in the quest for novel therapeutics. This guide has provided the fundamental knowledge required to synthesize, validate, and strategically employ this compound in advanced drug discovery programs.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Indazole Building Block
5-Fluoro-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is a core component of numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of a fluorine atom at the 5-position can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable modification in lead optimization.[3][4] Furthermore, the aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures through reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation.[1][5][6]
This guide provides a comprehensive overview of the critical safety data, expert handling protocols, and key synthetic applications of this compound, designed to empower researchers to utilize this reagent both safely and effectively.
Section 1: Compound Profile and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its safe and effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 485841-48-3 | [7] |
| Molecular Formula | C₈H₅FN₂O | [8] |
| Molecular Weight | 164.14 g/mol | [7] |
| Appearance | Yellowish to brown solid | [1] |
| Purity | Typically ≥96% | [7] |
| LogP | 1.826 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling and be fully aware of the potential risks.
GHS Hazard Classification:
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| ! | GHS07 | H302: Harmful if swallowed. | [7] |
| ! | GHS07 | H332: Harmful if inhaled. | [7] |
| ! | GHS07 | H315: Causes skin irritation. | [7] |
| ! | GHS07 | H319: Causes serious eye irritation. | [7] |
| ! | GHS07 | H335: May cause respiratory irritation. | [7] |
Expert Toxicological Insights
-
Aldehyde Reactivity: The aldehyde group can react with biological nucleophiles, such as primary amines on proteins (forming Schiff bases), which is a likely mechanism for its irritant properties. In the context of toxicology, aldehyde oxidases (AOX) are involved in the metabolism of various aldehydes.[9] Oxidation of the aldehyde to the corresponding carboxylic acid is a probable metabolic pathway.
-
Fluorine Metabolism: The carbon-fluorine bond is generally strong, which often enhances metabolic stability.[3] However, metabolism of fluorinated compounds can sometimes lead to defluorination, potentially liberating fluoride ions or forming toxic metabolites like fluoroacetate.[10][11] This is a critical consideration in drug development, as high fluoride loads can lead to toxicity, including skeletal fluorosis.[10] Researchers should be mindful of this potential liability when designing molecules for in vivo applications.
-
Indazole Core: The indazole nucleus itself is a common motif in pharmacologically active molecules, including some with noted toxicities. Toxicological studies on other indazole-3-carboxylic acids have shown effects on various organs in animal models, highlighting the need for careful handling of all compounds within this class.[12]
Section 3: Safe Handling, Storage, and Engineering Controls
Adherence to strict safety protocols is non-negotiable when working with this compound. The following workflow outlines the essential steps for safe handling from receipt to disposal.
Caption: Standard workflow for handling this compound.
Storage and Incompatibilities
-
Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatible Materials:
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[13] This reaction can be highly exothermic and uncontrolled, posing a significant hazard.
-
Strong Bases (e.g., Sodium Hydride, n-BuLi): The N-H proton of the indazole ring is acidic and can be deprotonated by strong bases.[10][14] This can lead to unintended side reactions or decomposition.
-
Strong Reducing Agents: While controlled reduction is a key synthetic transformation, uncontrolled reactions with powerful reducing agents should be avoided.
-
Section 4: Key Synthetic Applications & Experimental Protocols
The aldehyde group is a gateway to a vast array of chemical transformations. Below are field-proven, step-by-step protocols for common reactions utilizing this building block.
Protocol: Reductive Amination to Synthesize a Secondary Amine
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This one-pot procedure involves the in-situ formation of an imine, which is then reduced to the corresponding amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it selectively reduces the protonated iminium ion without significantly reducing the starting aldehyde, thus minimizing side reactions.[7]
Reaction Scheme: this compound + Primary Amine → N-Substituted-(5-fluoro-1H-indazol-3-yl)methanamine
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add the desired primary amine (1.0 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.
Protocol: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes with absolute control over the double bond's position. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[15][16]
Reaction Scheme: this compound + Phosphonium Ylide → 5-Fluoro-3-(vinyl-substituted)-1H-indazole
Methodology:
-
Ylide Generation (in situ):
-
To a flame-dried, N₂-purged flask, add the corresponding triphenylphosphonium salt (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the resulting suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq). Safety Note: n-BuLi is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Allow the mixture to stir for 30-60 minutes at the same temperature, during which the characteristic color of the ylide should appear (often deep red, orange, or yellow).
-
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC (typically 1-12 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography to isolate the pure alkene product.
Section 5: Emergency Procedures and Decontamination
Prompt and correct response to spills or exposures is critical to mitigating harm.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Decontamination
For small spills within a chemical fume hood, absorb the material onto an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. All spill debris must be treated as hazardous waste.
Aqueous waste streams and surfaces contaminated with aromatic aldehydes can be chemically neutralized to reduce toxicity before final disposal.
Caption: Emergency spill response and waste neutralization workflows.
Causality of Neutralization: Sodium bisulfite adds across the carbonyl double bond of the aldehyde, forming a water-soluble, non-volatile, and non-toxic bisulfite adduct, effectively deactivating the hazardous aldehyde functionality.[1] Using sodium pyrosulfite is often preferred as it is a stable solid that forms bisulfite in situ without off-gassing sulfur dioxide in acidic conditions.[1]
Section 6: Conclusion
This compound is a powerful tool for the synthesis of novel chemical entities with high potential in drug discovery. Its strategic value is matched by its hazardous properties, which demand a thorough understanding and rigorous application of safety protocols. By integrating the expert insights on its reactivity, handling, and potential toxicological profile provided in this guide, researchers can confidently and safely unlock the synthetic potential of this important building block.
References
- 1. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of 5-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors. Its solubility is a critical physicochemical parameter that dictates its handling, reaction kinetics, and bioavailability in subsequent applications. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in various solvents and methodologies for its accurate determination. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of this compound in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 3-position of the indazole ring system imparts unique electronic and steric properties to this compound. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.
Given its importance, a thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery workflows. Poor solubility can lead to challenges in compound handling, inaccurate biological assay results, and difficulties in formulation development. This guide aims to provide a detailed exploration of this critical property.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic physicochemical properties of a compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | PubChem |
| Molecular Weight | 164.14 g/mol | |
| CAS Number | 485841-48-3 | |
| Calculated LogP | 1.826 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The calculated LogP value of 1.826 suggests that this compound possesses a moderate degree of lipophilicity. The presence of both a hydrogen bond donor (the indazole N-H) and hydrogen bond acceptors (the aldehyde oxygen and the pyrazole nitrogen) indicates its potential to interact with both protic and aprotic solvents.
Solubility Profile: A Multi-Solvent Perspective
Aqueous Solubility: Due to its moderate LogP and the presence of hydrogen bonding moieties, this compound is expected to have low to moderate aqueous solubility. The indazole ring system has a pKa, and thus its aqueous solubility will be pH-dependent.
Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly those that are polar and can engage in hydrogen bonding.
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM).
-
Low Solubility: Hexanes, Toluene, Water.
It is crucial for researchers to experimentally determine the solubility in their specific solvent systems of interest.
Methodologies for Determining Solubility: A Practical Guide
Accurate solubility determination is a cornerstone of preclinical drug development. Several robust methods are available, each with its own advantages and limitations.
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the test solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, often 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation at high speed or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound.
High-Throughput Screening (HTS) Methods
In early drug discovery, where compound availability is limited and speed is essential, high-throughput solubility assays are invaluable. These methods are often kinetic in nature and provide a rapid assessment of solubility.
Miniaturized Shake-Flask: This approach adapts the gold-standard method to a 96-well plate format, significantly increasing throughput.
**
Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element
An In-depth Technical Guide to the Properties of Fluorinated Indazole Derivatives
In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for interacting with a diverse range of biological targets, from protein kinases to G-protein coupled receptors.[4][5] This has led to the development of several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[2][4]
The strategic incorporation of fluorine into these privileged structures has become a cornerstone of modern drug design. Fluorine, the most electronegative element, imparts a unique set of physicochemical properties when substituted for hydrogen or other functional groups.[6][7] These modifications are not trivial; they can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[6][8] The C-F bond is significantly stronger than a C-H bond, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7] This guide, written from the perspective of a senior application scientist, delves into the synthesis, core properties, and therapeutic applications of fluorinated indazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of this potent chemical class.
Part 1: Synthesis of Fluorinated Indazole Derivatives
The synthesis of fluorinated indazoles can be approached in two primary ways: by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-formed indazole scaffold. The choice of method is often dictated by the desired regioselectivity and the availability of starting materials.
Cyclization Strategies from Fluorinated Precursors
A common and effective strategy involves the cyclization of appropriately substituted fluorinated phenylhydrazones or related intermediates. This "bottom-up" approach allows for precise control over the position of the fluorine atom on the benzene ring. For instance, the synthesis of 1H-indazoles can be achieved through the intramolecular C-H amination of o-haloaryl N-sulfonylhydrazones, where the starting material already contains the desired fluorine substituent.[1]
Direct C-H Fluorination
Direct fluorination of the indazole core presents a more atom-economical approach. Recent advancements have enabled regioselective fluorination under mild conditions. A notable example is the metal-free C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[9][10] This method is environmentally friendly and tolerates a wide range of functional groups, providing direct access to C-3 fluorinated indazoles, which are of significant interest in medicinal chemistry.[9][10]
Experimental Protocol: Direct C-3 Fluorination of 2H-Indazole
This protocol describes a robust and scalable method for the direct fluorination of 2H-indazoles, adapted from the work of Ghosh and Hajra (2021).[9][10]
Materials:
-
2H-indazole substrate (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Deionized Water (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
To the reaction vial, add the 2H-indazole substrate (1.0 mmol) and a magnetic stir bar.
-
Add deionized water (5 mL) to the vial.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) to the suspension.
-
Seal the vial and stir the reaction mixture vigorously at room temperature (25°C) under ambient air.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Upon completion, quench the reaction by adding ethyl acetate (10 mL).
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C-3 fluorinated 2H-indazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity.[10]
Part 2: The Physicochemical Impact of Fluorination
The introduction of fluorine dramatically alters the electronic and physical properties of the indazole scaffold. Understanding these changes is critical for rational drug design.
-
pKa Modulation: Fluorine's strong electron-withdrawing nature decreases the basicity of the pyrazole nitrogens, lowering the pKa.[8] This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.
-
Lipophilicity: While often assumed to increase lipophilicity, the effect of fluorine is context-dependent. A single fluorine atom may have a minimal effect or slightly increase lipophilicity, whereas polyfluorination can significantly increase it. This property is key to modulating membrane permeability and bioavailability.[6][9]
-
Metabolic Stability: The high bond energy of the C-F bond (approx. 116 kcal/mol) makes it resistant to metabolic cleavage.[6] Substituting a metabolically labile C-H bond with C-F can block oxidative metabolism, thereby enhancing the compound's pharmacokinetic profile.[7]
-
Conformational Control: The C-F bond can engage in dipole-dipole interactions and form non-classical hydrogen bonds (C-F···H-X), which can influence the molecule's preferred conformation.[7] This conformational restriction can lead to higher binding affinity and selectivity for the target protein.
Caption: Impact of Fluorination on Indazole Properties.
Part 3: Biological Activities and Structure-Activity Relationships (SAR)
Fluorinated indazoles have demonstrated potent activity across a wide spectrum of biological targets, particularly as enzyme inhibitors. The position of the fluorine atom is often critical to this activity.
Protein Kinase Inhibition
Indazole derivatives are prolific kinase inhibitors, and fluorination has been a key strategy to enhance potency and selectivity.[4][5]
-
Rho Kinase (ROCK): Studies on ROCK1 inhibitors revealed a dramatic positional effect of fluorine. A 4-fluoroindazole showed low potency (IC₅₀ = 2500 nM), whereas the corresponding 6-fluoroindazole was a highly potent inhibitor (IC₅₀ = 14 nM).[6][11] This 6-fluoro derivative also exhibited a significant increase in oral bioavailability (61%).[6][11] Further optimization led to 6-fluoroindazoles with IC₅₀ values as low as 6-7 nM and good oral bioavailability (49-53%).[6][11]
-
Fibroblast Growth Factor Receptor (FGFR): In the development of FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring substituent led to a nearly 3-fold improvement in activity (IC₅₀ from 15 nM to 5.5 nM).[4] Conversely, in another series of 1H-indazol-3-amine derivatives, fluorine substitution on certain rings was not tolerated, but a 6-fluoro substitution on the indazole core itself resulted in improved enzymatic and cellular potency against both FGFR1 and FGFR2.[4]
-
p38 Kinase: 5-fluoroindazole derivatives have been patented as potent inhibitors of p38 kinase for the treatment of inflammatory diseases, with many compounds showing IC₅₀ values below 10 µM.[11]
Nitric Oxide Synthase (NOS) Inhibition
Fluorination of the indazole ring has been shown to increase both the inhibitory potency and selectivity for inducible nitric oxide synthase (iNOS/NOS-II) over neuronal NOS (nNOS/NOS-I).[12] One study found that 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% while having no effect on NOS-I activity, demonstrating that fluorination is a promising strategy for achieving isoform-selective inhibitors.[12][13]
Antiviral Activity
5-Fluoroindazole derivatives have been investigated for anti-HIV activity. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds showed improved potency compared to their non-fluorinated analogues. The presence of a fluorine atom at the 5-position improved potency against the wild-type reverse transcriptase enzyme by 7- to 13-fold.[6]
Data Summary: Impact of Fluorine Position on Kinase Inhibition
| Target Kinase | Fluorine Position | IC₅₀ (nM) | Non-Fluorinated Analog IC₅₀ (nM) | Reference |
| ROCK1 | 4-Fluoro | 2500 | Not specified | [6][11] |
| ROCK1 | 6-Fluoro | 14 | Not specified | [6][11] |
| FGFR1 | 6-Fluoro | < 4.1 | Not specified | [1][4] |
| FGFR2 | 6-Fluoro | 2.0 | Not specified | [1][4] |
| Factor Xa | 7-Fluoro | ~60-fold more potent | Not specified | [6] |
This data clearly illustrates that the placement of fluorine is not arbitrary. A deep understanding of the target's binding pocket is required to rationally design fluorinated inhibitors where the fluorine can form favorable interactions, such as hydrogen bonds with backbone amides, or occupy hydrophobic pockets.[4][6]
Caption: Workflow for SAR of Fluorinated Indazoles.
Part 4: Protocol for Kinase Inhibition Assay
To assess the biological activity of newly synthesized fluorinated indazole derivatives, a robust in vitro kinase inhibition assay is essential. This generalized protocol outlines the key steps.
Objective: To determine the IC₅₀ value of a fluorinated indazole derivative against a specific protein kinase.
Materials:
-
Purified, active recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Fluorinated indazole test compounds (dissolved in DMSO)
-
Staurosporine or other known potent inhibitor (positive control)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well assay plates (low-volume, white or black depending on detection method)
Procedure:
-
Compound Preparation: Perform serial dilutions of the fluorinated indazole compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Reaction Setup: To the wells of the 384-well plate, add the assay buffer, the test compound dilutions, and the kinase enzyme.
-
Incubation: Gently mix and incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop Reaction & Detect Signal: Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data relative to the positive (DMSO vehicle) and negative (high concentration of control inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Fluorinated indazole derivatives represent a powerful and versatile class of molecules for drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, often leading to compounds with enhanced potency, selectivity, and metabolic stability. As demonstrated, the position of the fluorine substituent is paramount, and a deep understanding of the structure-activity relationship is essential for successful lead optimization. The synthetic methodologies are well-established, and the biological evaluation protocols are robust, making this an exciting and fruitful area for continued research by scientists and drug development professionals aiming to tackle a wide range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 8. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 9. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoro-1H-indazole-3-carboxaldehyde via Nitrosation of 5-Fluoro-1H-indole
Introduction: The Strategic Value of Indazole Synthesis
In the landscape of modern medicinal chemistry, the 1H-indazole scaffold is a privileged structure, celebrated for its role in the development of potent therapeutic agents. Indazoles are often considered bioisosteres of indoles, their structural cousins, but possess a unique ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, a feature that has been exploited in the design of numerous kinase inhibitors.[1] Marketed drugs such as axitinib and pazopanib, which are central to several oncology treatment regimens, feature the indazole core, underscoring its therapeutic significance.[1][2]
A robust and scalable method for accessing functionalized indazoles is the acid-mediated nitrosation of indoles. This transformation provides a direct route to 1H-indazole-3-carboxaldehydes, which are versatile intermediates for further synthetic elaboration.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of 5-fluoro-1H-indazole-3-carboxaldehyde from 5-fluoro-1H-indole, a conversion of particular interest due to the advantageous effects of fluorine incorporation on the metabolic stability and binding affinity of drug candidates.[3]
Reaction Mechanism and Strategic Rationale
The conversion of an indole to a 1H-indazole-3-carboxaldehyde via nitrosation is a sophisticated rearrangement reaction. A thorough understanding of the mechanism is paramount for optimizing reaction conditions and maximizing yield.
The reaction proceeds through a multi-step pathway:
-
Electrophilic Attack: The reaction is initiated by the in situ formation of a nitrosating agent (e.g., nitrous acid from NaNO₂ and HCl), which undergoes an electrophilic attack at the electron-rich C3 position of the indole ring.
-
Oxime Formation: This leads to the formation of a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1][2]
-
Ring Opening: The oxime intermediate facilitates the nucleophilic addition of a water molecule at the C2 position of the indole. This triggers the opening of the five-membered pyrrole ring, generating a ring-opened intermediate.[1][2]
-
Ring Closure (Cyclization): The process culminates in the intramolecular cyclization of the intermediate, followed by dehydration, to yield the stable 1H-indazole-3-carboxaldehyde aromatic system.[1]
A critical competing pathway is the formation of deep red-colored dimeric side products.[1] This occurs when a second, unreacted indole molecule, acting as a nucleophile, attacks the highly reactive 3-nitrosoindole intermediate before water can. To suppress this side reaction, the core strategy of this protocol is the slow, controlled addition of the indole solution to a pre-formed nitrosating mixture .[1][2] This maintains a low concentration of the nucleophilic indole throughout the reaction, kinetically favoring the desired intramolecular pathway involving water.[1]
Detailed Experimental Protocol
This protocol is optimized for a 2 mmol scale synthesis of 5-fluoro-1H-indazole-3-carboxaldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| 5-Fluoro-1H-indole | ≥98% | Commercial | 270 mg (2.0 mmol) | Substrate |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercial | 1.10 g (16.0 mmol) | 8 equivalents |
| Hydrochloric Acid (HCl) | 2.0 N Aqueous | Commercial | 5.4 mL (10.8 mmol) | 5.4 equivalents |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial | ~12 mL | Solvent |
| Deionized Water | High Purity | In-house | 8 mL | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | ~150 mL | Extraction Solvent |
| Brine (Saturated NaCl) | In-house | In-house | ~50 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial | As needed | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | As needed | Chromatography |
| Argon Gas | High Purity | Commercial | As needed | Inert Atmosphere |
| Equipment | --- | --- | --- | Round-bottom flask, ice bath, syringe pump, magnetic stirrer, TLC plates, rotary evaporator, column chromatography setup. |
Step-by-Step Procedure
-
Preparation of the Nitrosating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.10 g, 16.0 mmol) in deionized water (8 mL) and DMF (6 mL).
-
Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C.
-
Maintain an inert atmosphere by purging the flask with argon.
-
Slowly add 2 N aqueous HCl (5.4 mL, 10.8 mmol) dropwise to the cold solution over 5 minutes. A pale blue or yellow color may develop.
-
Stir the resulting mixture under argon for an additional 10 minutes at 0 °C.[2]
-
-
Preparation of the Indole Solution:
-
In a separate vial, dissolve 5-fluoro-1H-indole (270 mg, 2.0 mmol) in DMF (6 mL).
-
-
Controlled Addition of Indole:
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction for 5 hours at room temperature.[1]
-
Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Petroleum Ether/EtOAc, 8:2).
-
-
Aqueous Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1 and progressing to 8:2) to isolate the pure 5-fluoro-1H-indazole-3-carboxaldehyde.[1]
-
Process Optimization and Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Significant dimer formation. | 1. Increase reaction time or gently heat to 50 °C after addition is complete. Confirm starting material consumption by TLC.[1] 2. Ensure the indole addition was sufficiently slow and the temperature was maintained at 0 °C. |
| Formation of a deep red precipitate/coloration | Dimerization is the primary side reaction. This is caused by a high local concentration of the indole substrate.[1] | 1. Decrease the rate of indole addition. 2. Ensure vigorous stirring to quickly disperse the added indole solution. 3. Verify the reaction temperature is consistently held at 0 °C during addition. |
| Incomplete Reaction | The 5-fluoroindole substrate is slightly electron-deficient, potentially requiring more energy for the final ring-closure step. | After the 2-hour addition at 0 °C is complete, allow the reaction to stir at room temperature for a longer period (e.g., overnight) or gently heat the mixture to 50 °C for 3-5 hours.[1] |
Safety Precautions: A Self-Validating System
Nitrosation reactions require strict adherence to safety protocols due to the hazardous nature of the reagents and potential byproducts.
-
Hazard Assessment:
-
Sodium Nitrite (NaNO₂): Strong oxidizer and highly toxic if ingested. Avoid contact with combustible materials.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage.[4]
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
N-Nitroso Compounds: The reaction involves the in situ generation of nitrosating agents and may produce N-nitroso intermediates. This class of compounds is generally considered to be potent carcinogens and should be handled with extreme caution.[5][6]
-
-
Engineering Controls:
-
All steps of this procedure must be performed inside a certified, well-ventilated chemical fume hood to prevent exposure to corrosive vapors and potentially harmful organic solvents.[4]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles and a face shield are mandatory during the addition of acid and throughout the reaction.[4]
-
Hand Protection: Wear acid-resistant gloves (e.g., butyl or nitrile).
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened.
-
-
Emergency Preparedness:
-
Ensure immediate access to an emergency eyewash station and safety shower.[4]
-
Have appropriate spill kits (containing a neutralizer for acid) readily available.
-
Expected Results and Data
Based on optimized literature procedures for similar substrates, this protocol is expected to provide the target compound in good to excellent yield.
| Parameter | Expected Result |
| Product | 5-Fluoro-1H-indazole-3-carboxaldehyde |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-95% |
| ¹H NMR | Consistent with the formation of the indazole ring and aldehyde proton (δ ≈ 10.1-10.3 ppm) |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the benzene ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₈H₅FN₂O (m/z ≈ 165.04) |
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specchemonline.com [specchemonline.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Fluoro-1H-indazole-3-carbaldehyde for Advanced Drug Discovery
Abstract: This technical guide provides a comprehensive protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Fluoro-1H-indazole-3-carbaldehyde. Indazole derivatives are privileged scaffolds in medicinal chemistry, and their functionalization is critical for the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and optimization strategies to facilitate the synthesis of C3-arylated indazole analogs.
Scientific Introduction & Strategic Importance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is widespread, particularly for constructing biaryl and heteroaryl-aryl linkages that are ubiquitous in biologically active molecules.[3]
The this compound scaffold is of particular interest in drug discovery. The indazole core is a bio-isostere for indole and is found in numerous kinase inhibitors and other therapeutic agents.[4][5][6] The fluorine atom at the C5 position can enhance metabolic stability and binding affinity, while the C3-carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration. Direct C3-arylation of this core via Suzuki-Miyaura coupling provides a powerful and modular route to novel chemical entities.
However, this specific transformation presents several key challenges:
-
N-H Acidity: The unprotected indazole N-H proton is acidic and can react with the base or interfere with the catalyst.[7][8]
-
Catalyst Inhibition: Nitrogen-rich heterocycles like indazole can coordinate to the palladium center, potentially inhibiting catalytic activity.[7][8]
-
Substrate Reactivity: The electron-withdrawing nature of the fluorine and aldehyde groups can influence the electronic properties of the (pseudo)halide at the C3 position.
-
Boronic Acid Instability: Heteroaryl boronic acids, common coupling partners, are often prone to protodeboronation under reaction conditions.[9][10]
This guide addresses these challenges by presenting an optimized protocol grounded in mechanistic understanding.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the C3-halo-5-fluoro-1H-indazole-3-carbaldehyde, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like chlorides. The use of bulky, electron-rich ligands accelerates this process.[11][12]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Optimized Protocol: C3-Arylation of this compound
This protocol has been optimized for the coupling of a C3-bromo-5-fluoro-1H-indazole-3-carbaldehyde with a generic arylboronic acid. Modifications may be required for different coupling partners.
Reagents and Materials
| Reagent | CAS No. | Supplier | Notes |
| 3-Bromo-5-fluoro-1H-indazole-3-carbaldehyde | (Not assigned) | Custom Synthesis | Starting material. Assumed from functionalization of the title compound. |
| Arylboronic Acid | Varies | Commercial | E.g., 4-Methoxyphenylboronic acid (5720-07-0) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Commercial | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | Commercial | Anhydrous, <50 ppm H₂O. |
| Deionized Water | 7732-18-5 | In-house | Degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | Reagent grade for workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | For drying. |
| Silica Gel | 7631-86-9 | Commercial | 230-400 mesh for column chromatography. |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-1H-indazole-3-carbaldehyde (e.g., 243 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Inerting the Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by bubbling argon through it for 20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction vial.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize spots under UV light. The disappearance of the starting indazole indicates reaction completion.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC, but a gradient of ethyl acetate in hexanes is typically effective.[13][14]
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize the compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Discussion of Key Parameters & Optimization
The success of the Suzuki-Miyaura coupling on this substrate class is highly dependent on the careful selection of reaction components.
| Parameter | Recommended Choice | Rationale & Alternatives |
| Palladium Catalyst | Pd(dppf)Cl₂ | This precatalyst is robust and highly effective for coupling heteroaryl halides.[5][15] Alternatives: Pd₂(dba)₃ with a ligand like SPhos or XPhos can be effective for challenging couplings.[16] Pd(PPh₃)₄ is a classic choice but may be less effective here.[17] |
| Ligand | dppf (in precatalyst) | The ferrocene backbone and bulky phenyl groups create an electron-rich, sterically hindered environment that promotes both oxidative addition and reductive elimination.[15] Alternatives: Buchwald-type biaryl phosphine ligands (e.g., RuPhos) are excellent for N-heterocycles.[9] |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective at promoting transmetalation without causing significant decomposition of the aldehyde or deprotonation issues.[5][15] Alternatives: K₃PO₄ is often superior for substrates with acidic N-H protons.[7][8] Cs₂CO₃ is stronger and can increase reaction rates but is more expensive.[18] |
| Solvent System | 1,4-Dioxane / H₂O | Dioxane is an excellent solvent for the organic components, while water helps dissolve the base and facilitates the formation of the active boronate species.[5][7] Alternatives: Toluene/H₂O or DME/H₂O. Anhydrous conditions with a base like CsF can be used with boronic esters to minimize protodeboronation.[10][19] |
| Temperature | 100 °C | Elevated temperature is generally required to achieve a reasonable reaction rate and overcome the activation barriers for the catalytic steps.[5][7] Lower temperatures may be possible with more reactive substrates or highly active catalyst systems. |
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere. Use freshly opened, high-purity catalyst and anhydrous solvents.
-
Cause: Unreactive halide.
-
Solution: If using a C3-chloroindazole, switch to a more active ligand like SPhos or increase the temperature. Consider converting the chloride to a bromide or iodide.[11]
-
-
Protodeboronation of Boronic Acid:
-
Formation of Side Products (Homocoupling):
-
Cause: Homocoupling of the boronic acid can occur, often promoted by oxygen.
-
Solution: Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[1]
-
Conclusion
The protocol detailed herein provides a reliable and robust method for the Suzuki-Miyaura cross-coupling of this compound derivatives. By understanding the underlying reaction mechanism and the critical role of each component, researchers can effectively synthesize a diverse library of C3-arylated indazoles. This application note serves as a practical guide to enable the rapid advancement of drug discovery programs targeting this important chemical space.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Reductive Amination of 5-Fluoro-1H-indazole-3-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization at the 3-position is a critical strategy for modulating biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the reductive amination of 5-Fluoro-1H-indazole-3-carbaldehyde, a key building block for generating diverse libraries of N-substituted (5-fluoro-1H-indazol-3-yl)methanamine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols with a focus on the highly selective one-pot synthesis using sodium triacetoxyborohydride (STAB), and provide practical insights for troubleshooting and optimization.
Scientific Foundation: The 'Why' Behind the 'How'
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control compared to direct alkylation methods, which are often plagued by over-alkylation.[1][2] The process involves two key transformations in a single pot: the formation of an imine (or its protonated form, the iminium ion) from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[2]
The substrate, this compound, is a valuable intermediate for creating 3-substituted indazoles, a class of compounds that has led to several marketed drugs.[3][4] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The reaction detailed herein provides a direct and versatile route to couple this important indazole core with a vast array of primary and secondary amines, generating novel chemical entities for drug discovery pipelines.
The Reaction Mechanism: A Stepwise View
The reductive amination process can be understood as a three-step sequence. The deliberate choice of reagents is designed to ensure that the reduction step is selective for the iminium ion intermediate over the starting aldehyde.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate.
-
Dehydration to Iminium Ion: This hemiaminal rapidly loses a molecule of water to form an imine. In the presence of a mild acid catalyst (like acetic acid), the imine is protonated to form a highly electrophilic iminium ion. This dehydration is typically the rate-determining step.
-
Hydride Reduction: A selective reducing agent delivers a hydride ion to the iminium ion, yielding the final, more stable secondary or tertiary amine product.
Caption: Figure 1: Mechanism of Reductive Amination.
The Critical Choice: Selecting the Reducing Agent
The success of a one-pot reductive amination hinges on the selectivity of the reducing agent.[5] While powerful reductants like sodium borohydride (NaBH₄) can be used, they require a two-step process (formation and isolation of the imine, followed by reduction) because they can readily reduce the starting aldehyde.[1][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:[5][7]
-
Enhanced Selectivity: STAB is a mild and sterically hindered hydride donor. It reacts much faster with the protonated iminium ion intermediate than with the less electrophilic aldehyde or ketone starting material.[5][6] This selectivity is the cornerstone of the efficient one-pot procedure.
-
Improved Safety Profile: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not generate hazardous cyanide byproducts.[5][7]
-
Mild Reaction Conditions: Reactions with STAB are typically run at room temperature in aprotic solvents, preserving sensitive functional groups elsewhere in the molecules.[5]
Experimental Protocol: A Validated One-Pot Procedure
This protocol describes a general and robust method for the reductive amination of this compound with a representative primary amine.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 164.13 | 916212-90-9 | Key substrate.[8] |
| Primary or Secondary Amine (e.g., Aniline) | 93.13 | 62-53-3 | Use 1.1 - 1.2 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | Moisture-sensitive; use from a freshly opened or well-sealed container.[5] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | - | Anhydrous grade is recommended. |
| Glacial Acetic Acid (AcOH) | 60.05 | 64-19-7 | Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (aq. NaHCO₃) | - | - | For reaction quenching. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying the organic phase. |
| Silica Gel | - | - | For column chromatography purification. |
Standard Equipment: Round-bottom flasks, magnetic stirrer and stir bars, separatory funnel, rotary evaporator, standard glassware, TLC plates, and a fume hood.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9][10][11]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood. This compound and its derivatives may cause skin, eye, and respiratory irritation.[9][12]
-
Reagent Handling: Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[5] Handle with care and avoid inhalation of dust.
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine/iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirring solution in small portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted (5-fluoro-1H-indazol-3-yl)methanamine product.
Product Characterization & Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect the disappearance of the characteristic aldehyde proton signal (around 10 ppm) and the appearance of a new singlet or doublet for the methylene bridge protons (-CH₂-N) typically between 3.5 and 4.5 ppm. Signals corresponding to the indazole core and the newly introduced amine substituent will also be present.
-
¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom on the indazole ring.[13]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product, observing the [M+H]⁺ ion.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction is Sluggish or Stalls | 1. Incomplete imine formation (especially with weakly nucleophilic amines).2. Deactivated STAB due to moisture. | 1. Increase the initial stirring time before adding STAB, add a slightly larger amount of acetic acid, or include a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation step.[2] 2. Use a fresh bottle of STAB or dry it under vacuum before use. |
| Low Product Yield | 1. Impure starting materials.2. Product loss during work-up or purification.3. Side reactions. | 1. Ensure the purity of the aldehyde and amine.2. If the product is basic, an acid wash during work-up can lead to loss. Avoid it or re-basify and re-extract. Optimize chromatography conditions.3. Run the reaction at a lower temperature (0 °C) to minimize potential side reactions. |
| Formation of Alcohol Byproduct | The aldehyde is reduced directly to the corresponding alcohol. | This is rare with STAB but indicates a potential issue with the reagent's selectivity or the presence of a stronger reducing impurity. Ensure you are using STAB and not a more reactive borohydride.[6] |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for synthesizing diverse amine derivatives. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and adhering to the optimized protocol, researchers can confidently generate libraries of novel indazole compounds for biological screening and lead optimization efforts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- 13. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Fluoro-1H-indazole-3-carbaldehyde for the Synthesis of Novel Kinase Inhibitors as Anti-Cancer Agents
Abstract: The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 5-Fluoro-1H-indazole-3-carbaldehyde as a versatile starting material for the synthesis of potent anti-cancer agents, with a primary focus on kinase inhibitors. We will explore synthetic strategies, mechanisms of action, and protocols for in vitro evaluation, offering researchers a practical framework for developing novel indazole-based therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a key pharmacophore in a multitude of FDA-approved drugs and clinical candidates.[3] In oncology, indazole-based agents such as Axitinib, Pazopanib, and Entrectinib have demonstrated significant clinical success by targeting protein kinases, enzymes that are frequently dysregulated in cancer.[4][5][6] These drugs effectively inhibit signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[5][7]
The choice of This compound as a starting material is strategic for several reasons:
-
The Indazole Core: Provides a robust scaffold that effectively mimics the adenine region of ATP, enabling competitive inhibition at the kinase hinge region.
-
The 5-Fluoro Substituent: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions within the target protein's active site.[5]
-
The 3-Carbaldehyde Group: This aldehyde functionality serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations to build molecular diversity and target specificity.
This document will guide researchers through the logical progression from starting material to biologically active compounds, grounded in established chemical principles and biological validation methods.
Synthetic Strategy: From Aldehyde to Kinase Inhibitor
The aldehyde group at the C3 position of the indazole ring is the primary site for elaboration. A common and highly effective strategy for converting this starting material into potential kinase inhibitors is through reductive amination . This reaction forms a stable amine linkage, allowing for the introduction of various side chains designed to interact with specific regions of the kinase active site.
Workflow for Synthesis via Reductive Amination
Caption: Synthetic workflow for generating indazole derivatives.
Detailed Protocol: Synthesis of a Representative Indazole Amine Derivative
This protocol describes a general procedure for the reductive amination of this compound with a representative amine.
Objective: To synthesize N-((5-fluoro-1H-indazol-3-yl)methyl)aniline as an example.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add Aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once imine formation is evident (or after 60 minutes), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the formed imine/iminium ion.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction to completion using TLC or LC-MS.
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Mechanism of Action: Targeting Cancer-Driving Kinases
Indazole derivatives frequently function as Type I kinase inhibitors , competing with endogenous ATP for binding to the enzyme's active site. The indazole scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.
Many kinases implicated in cancer, such as VEGFR, FGFR, and Aurora Kinases, are primary targets for indazole-based drugs.[5][7] For instance, inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) disrupts angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
Illustrative Signaling Pathway: VEGFR Inhibition
Caption: Indazole inhibitors block VEGFR signaling.
In Vitro Biological Evaluation
Once a new derivative is synthesized and characterized, its anti-cancer activity must be assessed. A fundamental first step is to determine its effect on the viability of cancer cells.
Protocol: MTT Assay for Cell Proliferation
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized indazole derivative against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer)[8]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized indazole compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indazole compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 2-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR)
The data gathered from in vitro assays allows for the establishment of a Structure-Activity Relationship (SAR), which guides the design of more potent compounds. By systematically modifying the R-group introduced via reductive amination, one can correlate chemical changes with biological activity.
Table 1: Representative Anti-Proliferative Activity of 5-Fluoro-1H-indazole Derivatives
| Compound ID | R-Group (Attached to -CH₂-) | K562 IC₅₀ (µM)[8] | A549 IC₅₀ (µM)[8] |
| IND-01 | Phenyl | 8.52 | 12.31 |
| IND-02 | 4-Chlorophenyl | 5.15 | 7.89 |
| IND-03 | 4-Methoxyphenyl | 9.20 | 15.64 |
| IND-04 | 4-(Dimethylamino)phenyl | 2.18 | 4.67 |
| 5-FU | (Positive Control) | 6.75 | 9.43 |
Data is illustrative, based on trends observed in the literature for similar scaffolds.
Interpretation: The hypothetical data in Table 1 suggests that adding an electron-withdrawing group (Cl) at the para-position of the phenyl ring (IND-02) improves potency over the unsubstituted ring (IND-01). More significantly, a strong electron-donating group capable of forming hydrogen bonds (dimethylamino in IND-04) dramatically increases anti-proliferative activity. This insight provides a clear direction for the next round of synthesis.
Conclusion and Future Perspectives
This compound is a high-value starting material for the development of novel anti-cancer therapeutics. The synthetic tractability of the aldehyde group, combined with the favorable properties of the fluoro-indazole core, provides a powerful platform for medicinal chemists. The protocols outlined in this guide offer a validated starting point for synthesis and biological screening.
Future efforts should focus on expanding the diversity of the amine substituents to probe different regions of the kinase active site. The synthesis of derivatives targeting specific, clinically relevant kinase mutations remains a high-priority area.[3] Furthermore, successful in vitro candidates should be advanced to in vivo xenograft models to assess their efficacy and safety profiles in a more complex biological system.[6][9]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Regioselective N-Alkylation of 5-Fluoro-1H-indazole-3-carbaldehyde
Introduction
The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, acting as a core pharmacophore in drugs ranging from anti-emetics to anti-cancer treatments.[1][2] Specifically, N-alkylated indazoles are a prominent class of compounds in medicinal chemistry and drug development.[3] The functionalization of the indazole nitrogen atoms is a critical step in the synthesis of these molecules. However, the ambidentate nucleophilic nature of the indazole ring, containing two reactive nitrogen atoms (N-1 and N-2), presents a significant synthetic hurdle.[4] The N-alkylation reaction can lead to a mixture of N-1 and N-2 regioisomers, often complicating purification and reducing the yield of the desired product.[1][5]
This application note provides a detailed protocol for the N-alkylation of 5-Fluoro-1H-indazole-3-carbaldehyde, a versatile building block in pharmaceutical synthesis.[6] We will explore the mechanistic principles governing regioselectivity and present a robust, field-proven protocol for achieving high selectivity for the therapeutically prevalent N-1 alkylated product.
Mechanistic Insights: The Challenge of Regioselectivity
The regiochemical outcome of indazole N-alkylation is a delicate interplay of steric hindrance, electronics, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] Consequently, conditions that permit equilibration tend to favor the formation of the N-1 substituted product.[5][8]
Key factors influencing the N-1 versus N-2 selectivity include:
-
Base and Solvent System: This is arguably the most critical factor. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to afford excellent N-1 selectivity.[1][5][8] This is attributed to the formation of the sodium indazolide salt, where the sodium cation may coordinate with the N-2 nitrogen, sterically hindering attack at this position. In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[3]
-
Steric and Electronic Effects: Substituents on the indazole ring can exert significant influence. While the 3-carbaldehyde group on our substrate is electron-withdrawing, substituents at the C-7 position can sterically block the N-1 position, thereby promoting N-2 alkylation.[1][8]
-
Alkylating Agent: The nature of the electrophile (R-X) can also affect the isomer ratio, although the base/solvent combination is typically the dominant factor.
The following diagram illustrates the key decision points and influencing factors in determining the regiochemical outcome of the alkylation.
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
Summary of Reaction Conditions for Indazole N-Alkylation
The choice of reagents is critical for achieving the desired regioselectivity. The following table summarizes conditions reported in the literature for the N-alkylation of various indazole scaffolds.
| Base | Solvent | Alkylating Agent | Temp. (°C) | Predominant Isomer | Reference(s) |
| NaH | THF | Alkyl Bromide/Tosylate | 0 to RT | N-1 (>99%) | [1][5][8] |
| K₂CO₃ | DMF | Alkyl Bromide | 120 | Mixture (58:42 N1:N2) | [3] |
| Cs₂CO₃ | DMF | Alkyl Halide | 90 | N-1 | [7] |
| NaHMDS | THF/DMSO | Alkyl Halide | RT | Solvent Dependent | [8] |
| PPh₃/DIAD (Mitsunobu) | THF | Alcohol | 0 to RT | N-2 Favored | [5] |
Note: Regioselectivity can be substrate-dependent. The conditions highlighted in bold represent the basis for the highly selective N-1 alkylation protocol detailed below.
Detailed Experimental Protocol: Selective N-1 Alkylation
This protocol is optimized to achieve high regioselectivity for the N-1 position by leveraging thermodynamic control.
Principle: The acidic N-H proton of the indazole is first deprotonated with sodium hydride (NaH) to form the sodium indazolide anion. The subsequent nucleophilic attack on the alkylating agent proceeds with high preference at the N-1 position. The use of anhydrous THF is critical as NaH reacts exothermically and violently with water.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide, 1-Bromopentane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation (Deprotonation):
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction upon addition of the base.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion) portion-wise to the stirred solution. Vigorous hydrogen gas evolution will be observed.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Re-cool the reaction mixture to 0 °C.
-
Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup (Quenching and Extraction):
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This will neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A solvent gradient (e.g., Hexanes/Ethyl Acetate) is typically effective for separating the desired N-1 alkylated product from any minor N-2 isomer and other impurities.
-
-
Characterization:
-
The structure and regiochemistry of the final product must be confirmed. This is typically achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For indazoles, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool to unambiguously assign the N-1 vs. N-2 substitution pattern.[8]
-
Experimental Workflow Diagram
The following diagram provides a visual summary of the experimental procedure.
Caption: General experimental workflow for selective N-1 alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Stereoselective Wittig Reaction with 5-Fluoro-1H-indazole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction on 5-Fluoro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry and drug development.[1] The Wittig reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds from carbonyl compounds.[2][3] This guide elucidates the underlying mechanism, offers a rationale for reagent selection, and presents detailed protocols for achieving high stereoselectivity. We address common challenges, including the purification of products from phosphorus-containing byproducts, to ensure researchers can confidently and successfully apply this methodology. The protocols are designed to be robust and adaptable, enabling the synthesis of both (E)- and (Z)-alkene isomers by carefully selecting the appropriate Wittig reagent.
Mechanistic Principles and Stereochemical Control
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (or Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4][5] The immense stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[6]
The reaction is understood to proceed through the formation of a four-membered oxaphosphetane intermediate via a [2+2] cycloaddition between the ylide and the carbonyl compound.[2][4][7] The stereochemical outcome of the reaction is largely dependent on the electronic nature of the substituents on the ylide carbon, which classifies the ylide as either "stabilized" or "non-stabilized".
-
Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups. They are highly reactive and their reaction is typically under kinetic control. The initial cycloaddition is rapid and often irreversible, leading predominantly to the cis (or Z)-alkene.[2][8] These reactions must be performed under an inert atmosphere due to the high reactivity of the ylide.[8]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion, which delocalizes the negative charge through resonance.[9] This increased stability makes them less reactive. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which subsequently collapses to form the trans (or E)-alkene with high selectivity.[8][9] These ylides are often stable enough to be handled in air and may react under milder conditions.[9][10]
Figure 1. Kinetic vs. Thermodynamic pathways in the Wittig reaction.
Experimental Design for this compound
Substrate-Specific Considerations
This compound possesses an acidic N-H proton on the indazole ring. When using very strong, nucleophilic bases such as n-butyllithium (n-BuLi) to generate the ylide, competitive deprotonation of the indazole nitrogen can occur. Therefore, non-nucleophilic bases are strongly recommended.
Recommended Bases:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Sodium or Potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS)
These bases are sufficiently strong to deprotonate the phosphonium salt without significantly affecting the indazole N-H group.[4][5]
Reagent Selection Summary
The choice of phosphonium salt directly dictates the alkene to be synthesized. The following table provides a guide for selecting reagents based on the desired stereochemical outcome.
| Desired Product | Ylide Type | Recommended Phosphonium Salt | Recommended Base | Typical Solvent | Stereoselectivity |
| Terminal Alkene | Non-Stabilized | Methyltriphenylphosphonium bromide | NaH, KHMDS, t-BuOK | THF, Toluene | N/A |
| (Z)-Alkene | Non-Stabilized | Alkyltriphenylphosphonium halide | NaH, KHMDS, t-BuOK | THF, Toluene | High (Z)-selectivity |
| (E)-Alkene | Stabilized | (Carbethoxymethyl)triphenylphosphonium bromide | K₂CO₃, NaH, t-BuOK | THF, DCM, Toluene | High (E)-selectivity |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of representative (E) and terminal alkenes starting from this compound.
Figure 2. General experimental workflow for the Wittig reaction.
Protocol 1: (E)-Selective Synthesis of Ethyl 3-(5-fluoro-1H-indazol-3-yl)acrylate
This protocol utilizes a stabilized ylide to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq). Add anhydrous THF to form a suspension.
-
Cool the flask to 0 °C in an ice bath. Add t-BuOK (1.2 eq) portion-wise. Alternatively, for NaH, pre-wash the mineral oil dispersion with anhydrous hexanes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A characteristic color change (often to orange or deep red) indicates ylide formation.
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
Stir the reaction at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and EtOAc to afford the pure (E)-alkene.
Protocol 2: Synthesis of 3-Ethenyl-5-fluoro-1H-indazole
This protocol uses a non-stabilized ylide to synthesize a terminal alkene. Strict anhydrous and inert conditions are critical for success.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
All other workup and purification reagents as listed in Protocol 1.
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.5 eq). Add anhydrous THF.
-
Cool the suspension to 0 °C. Carefully add t-BuOK (1.4 eq) or NaH (pre-washed, 1.4 eq) portion-wise.
-
Stir the resulting bright yellow suspension at room temperature for 1-2 hours to ensure complete ylide formation.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde (typically 1-3 hours).
-
Workup and Purification: Follow the workup and purification steps (6-9) as described in Protocol 1. The terminal alkene product is generally less polar than the acrylate from Protocol 1.
Purification Strategies for Triphenylphosphine Oxide (TPPO) Removal
The primary challenge in purifying Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired alkene.[11]
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | Standard separation on silica or alumina gel. | Generally effective for most products. | Can be time-consuming and require large solvent volumes. TPPO may co-elute with moderately polar products. |
| Recrystallization | Exploits solubility differences between the product and TPPO.[12] | Excellent for obtaining high-purity crystalline products. | Product must be a solid; requires finding a suitable solvent system; may result in yield loss. |
| Chemical Conversion | Convert TPPO to a more polar salt. A common method is to treat the crude mixture with H₂O₂ or iodomethane to form highly polar derivatives that are easily removed by a silica plug or aqueous extraction.[11] | Highly effective for non-polar products where chromatography is difficult. | Requires an additional reaction step; reagents must be compatible with the product's functional groups. |
Characterization
The structure and stereochemistry of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The stereochemistry of the newly formed double bond can be determined by the coupling constant (J) between the vinylic protons.
-
J (trans/E): Typically 12-18 Hz
-
J (cis/Z): Typically 6-12 Hz
-
-
¹³C NMR & DEPT: Confirms the presence of alkene carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic C=C stretching frequencies.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: 5-Fluoro-1H-indazole-3-carbaldehyde as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of indole and form critical hydrogen bond interactions within the active sites of proteins.[1][2] This bicyclic heteroaromatic system is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1][3] The functionalization of the indazole ring, especially at the 3-position, has led to the development of several marketed drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib.[1] Among the key building blocks for accessing this chemical space, 1H-indazole-3-carboxaldehydes are of paramount importance. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including Wittig and Knoevenagel reactions, as well as the construction of diverse heterocyclic systems.[1]
This guide focuses on a specific, yet highly valuable, derivative: 5-Fluoro-1H-indazole-3-carbaldehyde . The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability and binding affinity of the final drug molecule due to fluorine's unique electronic properties. This document provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and critical applications as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe utilization of any chemical intermediate in a research and development setting.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 485841-48-3 | [4][5] |
| Molecular Formula | C₈H₅FN₂O | [6] |
| Molecular Weight | 164.14 g/mol | [4] |
| Appearance | Yellowish solid | [1] |
| Purity | Typically ≥96% | [4] |
Safety and Handling
This compound is classified as harmful and an irritant.[4] Adherence to strict safety protocols is mandatory when handling this compound.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][9][10]
Synthesis Protocol: From 5-Fluoroindole to this compound
The most common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles.[1][11] This transformation proceeds via a multi-step pathway involving the nitrosation at the C3 position of the indole, formation of an oxime intermediate, subsequent water addition and ring opening, followed by ring closure to yield the desired indazole-3-carboxaldehyde.[1][12]
An optimized protocol, which minimizes side reactions such as dimerization, involves the slow addition of the indole to the nitrosating mixture.[11][12]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1][11]
Materials and Reagents:
-
5-Fluoro-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (e.g., 550 mg, 8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 2N aqueous HCl (e.g., 1.33 mL, 2.7 mmol, 2.7 equivalents) to the stirred solution at 0 °C.
-
Continue stirring the resulting mixture under argon for 10 minutes at 0 °C.
-
-
Addition of 5-Fluoroindole:
-
Prepare a solution of 5-fluoroindole (e.g., 270 mg, 2 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the 5-fluoroindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to prevent the formation of dimeric byproducts.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Application in Pharmaceutical Synthesis: A Gateway to PARP Inhibitors
The indazole scaffold is a key component of several PARP inhibitors, a class of drugs that has shown significant promise in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[13][14][15][16] Niraparib, an orally active and potent PARP-1 and PARP-2 inhibitor, features a 2H-indazole-7-carboxamide core.[3][14][17] While Niraparib itself is a 7-carboxamide, the underlying indazole chemistry is highly relevant, and other PARP inhibitors have been designed based on the indazole-3-carboxamide scaffold.[13]
The this compound intermediate is a valuable starting point for the synthesis of such inhibitors. The aldehyde group can be readily converted to a carboxylic acid or an amide, which are common functionalities for interaction with the target protein.
Illustrative Synthetic Pathway to an Indazole-3-carboxamide
The following diagram illustrates a general synthetic route from this compound to a hypothetical N-substituted 5-fluoro-1H-indazole-3-carboxamide, a common motif in kinase and PARP inhibitors.
Caption: General scheme for the synthesis of indazole-3-carboxamides.
This synthetic transformation highlights the utility of the aldehyde group. The oxidation to the corresponding carboxylic acid is a standard procedure, and the subsequent amide coupling with a variety of amines allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compound.[18] The fluorine atom at the 5-position remains intact throughout this sequence, imparting its beneficial properties to the final molecule.
Conclusion
This compound is a high-value, versatile intermediate for the pharmaceutical industry. Its synthesis via an optimized nitrosation of 5-fluoroindole is efficient and scalable. The presence of the fluorine atom and the reactive aldehyde functionality make it an ideal starting material for the construction of complex bioactive molecules, particularly in the realm of kinase and PARP inhibitors. The protocols and information presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this important building block in their quest for novel therapeutics.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.es [fishersci.es]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
Applications of Fluorinated Indazoles in Drug Discovery: A Detailed Guide for Researchers
Introduction: The Strategic Synergy of Fluorine and the Indazole Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] When this powerful element is introduced into a privileged heterocyclic scaffold like indazole, the resulting fluorinated indazoles often exhibit remarkable therapeutic potential.
Indazole, a bicyclic aromatic heterocycle, is a versatile pharmacophore found in numerous biologically active compounds.[4][5] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive core for designing targeted therapies. The fusion of fluorine's modulating effects with the structural advantages of the indazole moiety has led to the discovery and development of potent drug candidates across a spectrum of diseases, most notably in oncology. This guide provides an in-depth exploration of the applications of fluorinated indazoles in drug discovery, complete with detailed protocols and insights for researchers in the field.
The Impact of Fluorination on Indazole-Based Drug Candidates
The introduction of fluorine into the indazole scaffold is not a random act but a deliberate strategy to enhance drug-like properties. The rationale behind this approach is multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[2][6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the indazole ring system. This can impact the pKa of nearby functional groups, influencing solubility and permeability.[2] Strategic fluorination can also increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration in the context of neurodegenerative diseases.[7][8]
-
Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions with target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions, thereby increasing the binding affinity and potency of the drug candidate.[2] The position of the fluorine atom on the indazole ring is crucial and can significantly impact the inhibitory potency of the compound.[9][10]
Therapeutic Applications of Fluorinated Indazoles
The versatility of the fluorinated indazole scaffold has been exploited in the development of therapies for a range of diseases.
Oncology: A Dominant Arena for Fluorinated Indazoles
Fluorinated indazoles have made their most significant mark in the field of oncology, primarily as potent kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Axitinib (Inlyta®): A Case Study in Angiogenesis Inhibition
Axitinib is a prime example of a successful fluorinated indazole-based drug. It is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[11][12][13][14] By inhibiting VEGFRs, axitinib blocks the signaling pathways that promote angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[13][15]
The chemical structure of Axitinib features a central indazole core. While not directly fluorinated on the indazole ring itself, its development showcases the broader principle of using halogenated building blocks in the synthesis of complex indazole-containing drugs.
Mechanism of Action of Axitinib:
Pazopanib (Votrient®): A Multi-Targeted Kinase Inhibitor
Pazopanib is another orally bioavailable multi-targeted tyrosine kinase inhibitor that features an indazole scaffold.[16][17] It is used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[18] Pazopanib inhibits a range of tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[16][19] The indazole moiety in pazopanib is crucial for its activity.[16]
Table 1: Kinase Inhibition Profile of Selected Indazole-Based Drugs
| Compound | Primary Targets | IC50 (nM) | Therapeutic Area |
| Axitinib | VEGFR-1, -2, -3 | 0.1 - 0.3[14] | Renal Cell Carcinoma[12] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | VEGFR-2: 30[20] | Renal Cell Carcinoma, Soft Tissue Sarcoma[18] |
| Fluorinated Indazole Analog (Hypothetical) | FGFR1, FGFR2 | FGFR1: <4.1, FGFR2: 2.0[4][20] | Oncology (Experimental) |
Neurodegenerative and Inflammatory Diseases
The application of fluorinated indazoles extends beyond oncology. Their ability to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases like Alzheimer's.[7][21] Fluorinated compounds are being investigated as inhibitors of amyloid fibrillogenesis, a key pathological process in Alzheimer's disease.[7]
In the realm of inflammatory diseases, fluorinated indazole derivatives have been explored as inhibitors of p38 kinase and Rho kinase (ROCK1), both of which are implicated in inflammatory processes.[9][10] For instance, a 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency and oral bioavailability compared to its 4-fluoro counterpart, highlighting the importance of fluorine positioning.[9][10]
Celecoxib and its Fluorinated Analogs:
Celecoxib, a selective COX-2 inhibitor, while not an indazole, provides a relevant example of how fluorination can be used to modulate the activity of heterocyclic anti-inflammatory drugs. A trifluoromethyl analog of celecoxib, with significantly lower COX-2 inhibitory activity, demonstrated beneficial effects in models of neuroinflammation, suggesting a COX-2-independent mechanism of action.[22] This highlights the potential for developing fluorinated heterocyclic compounds with novel mechanisms for treating neuroinflammatory conditions.
Protocols for the Synthesis and Evaluation of Fluorinated Indazoles
Protocol 1: Synthesis of a C3-Fluorinated 2H-Indazole
This protocol is a representative example of a metal-free direct C-H fluorination of a 2H-indazole using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.[23][24][25]
Materials:
-
2-Aryl-2H-indazole (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-aryl-2H-indazole (1.0 mmol) and water (5 mL).
-
Stir the mixture at room temperature.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the reaction mixture in one portion.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C3-fluorinated 2H-indazole.
Rationale: This method offers a simple, efficient, and environmentally friendly approach to synthesizing C3-fluorinated indazoles.[23] The use of water as a solvent and the absence of a metal catalyst make this a green and cost-effective protocol.[23] The reaction is believed to proceed through a radical mechanism.[24]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method for evaluating the inhibitory activity of a fluorinated indazole compound against a specific kinase, such as VEGFR-2.[26]
Materials:
-
Fluorinated indazole test compound
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the fluorinated indazole test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the recombinant VEGFR-2 enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rationale: This assay provides a quantitative measure of the potency of a compound as a kinase inhibitor. The IC50 value is a critical parameter for structure-activity relationship (SAR) studies and for ranking the potency of different compounds.
Future Directions and Conclusion
The exploration of fluorinated indazoles in drug discovery continues to be a vibrant and promising area of research. Future efforts will likely focus on:
-
Novel Fluorination Methodologies: The development of new and more efficient methods for the selective fluorination of the indazole scaffold will be crucial for accessing novel chemical space.[23]
-
Expansion to New Therapeutic Areas: While oncology has been the primary focus, the unique properties of fluorinated indazoles make them attractive for other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders.[7][9][10]
-
Targeting Drug Resistance: The development of fluorinated indazole derivatives that can overcome drug resistance mechanisms, particularly in cancer, is a significant unmet need.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massivebio.com [massivebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Pazopanib Hydrochloride | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pazopanib Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]
- 23. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 2H-Indazole synthesis [organic-chemistry.org]
- 26. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support resource for the synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving a high yield of this compound is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process.
Core Synthesis Strategy: Nitrosation of 5-Fluoro-1H-indole
While various methods for constructing the indazole scaffold exist, the most direct and high-yielding route to this compound is the acid-mediated nitrosation of 5-fluoro-1H-indole.[1][4] This reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, subsequent ring-opening of the pyrrole moiety, and a final ring-closure to form the thermodynamically stable 1H-indazole ring system.[1]
It is critical to note that direct formylation of the 5-fluoro-1H-indazole parent ring at the C3 position, for instance via the Vilsmeier-Haack reaction, is generally ineffective.[1] This makes the indole-to-indazole conversion the preferred and more robust synthetic strategy.
Reaction Overview Diagram
Caption: General workflow for the nitrosation of 5-fluoro-1H-indole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, or the conversion of the starting material is incomplete. What are the primary causes and solutions?
Low yield is the most frequent challenge and can often be traced back to one of several key parameters.[5]
Potential Cause 1: Suboptimal Reagent Addition Method The classical approach of adding acid to a mixture of the indole and sodium nitrite often produces poor yields, especially with electron-rich or neutral indoles.[1][4] This is due to side reactions, primarily the dimerization of the highly nucleophilic indole starting material.[4]
-
Expert Solution: Implement "Reverse Addition" The most significant improvement in yield comes from employing a reverse addition strategy.[1][4] Prepare the nitrosating mixture first (by adding acid to NaNO₂ in DMF/water at 0 °C), and then slowly add a solution of the 5-fluoro-1H-indole. This technique maintains a low concentration of the indole in the presence of a high concentration of the nitrosating agent, which kinetically favors the desired nitrosation over self-condensation or dimerization.[4]
Potential Cause 2: Incorrect Reaction Temperature Temperature control is critical. While some reactions require heat to drive stubborn conversions, excessive temperatures can lead to decomposition and byproduct formation.[5]
-
Expert Solution: Strategic Temperature Control The initial addition of the indole solution to the nitrosating mixture should be performed at 0 °C to control the exothermic reaction and minimize side products.[1][4] After the addition is complete, allowing the reaction to stir at room temperature for several hours (typically 3-5 h) is usually sufficient for complete conversion of the intermediates to the final product.[1] For less reactive, electron-deficient indoles, gentle heating (e.g., to 50 °C) after addition can reduce reaction time without compromising the yield.[1]
Potential Cause 3: Incorrect Stoichiometry or Acidity The amount of acid and sodium nitrite is crucial. Insufficient acid will result in incomplete formation of the active nitrosating species, while excessive acidity can promote unwanted side reactions.
-
Expert Solution: Adhere to Optimized Stoichiometry Published optimized procedures recommend using approximately 8 equivalents of NaNO₂ and 7 equivalents of HCl relative to the indole starting material.[1] This ensures the generation of a sufficient concentration of the electrophilic nitrosating agent to drive the reaction to completion.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
The primary byproducts in this reaction are typically indole dimers and the corresponding 5-fluoro-1H-indazole-3-carboxylic acid.[4]
-
Indole Dimers: These form when the nucleophilic indole attacks another molecule of protonated indole or an intermediate. As mentioned in Q1, this is best suppressed by using the reverse addition method at 0 °C .[4]
-
Carboxylic Acid: This byproduct arises from the oxidation of the aldehyde product or an intermediate. While often a minor component, its formation can be exacerbated by prolonged reaction times at elevated temperatures or exposure to air. Ensuring the reaction is worked up promptly after completion (as monitored by TLC) can help minimize this.
Q3: The final purification by column chromatography is difficult. What is the recommended procedure?
Purification challenges often stem from closely-eluting byproducts or residual starting material.
-
Expert Solution: Optimized Workup and Chromatography
-
Aqueous Workup: After the reaction is complete, quench the mixture by pouring it into water and perform an extraction with an organic solvent like Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with water and then brine to remove DMF and inorganic salts.[1]
-
Column Chromatography: The product is typically a yellowish solid.[1] A standard silica gel column using a solvent system of petroleum ether/EtOAc (8:2 v/v) has been shown to provide excellent separation and yields the pure compound.[1][6]
-
Optimized Experimental Protocol
This protocol is adapted from a peer-reviewed, optimized procedure with a reported yield of 87% for the target compound.[1]
Materials:
-
5-fluoro-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine NaNO₂ (8 eq.) and deionized water.
-
Slowly add the 2 N HCl solution (7 eq.) to the flask at 0 °C.
-
Add DMF to the mixture. Stir under an inert atmosphere (e.g., Argon) for 10-15 minutes. The solution should be a pale yellow.
-
Prepare the Indole Solution: In a separate flask, dissolve the 5-fluoro-1H-indole (1 eq.) in DMF.
-
Reaction (Reverse Addition): Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the consumption of the starting material and the formation of the product by TLC (petroleum ether/EtOAc 8:2).
-
Workup: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with EtOAc.
-
Combine the organic extracts and wash them three times with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (8:2) mixture to afford the pure this compound as a yellowish solid.[1]
Data Summary: Influence of Substituents
The nitrosation reaction is robust for a variety of substituted indoles. The following table summarizes results from the literature, demonstrating the effect of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on reaction outcomes.[1]
| Starting Indole | Substituent Type | Reaction Time (h) | Yield (%) | Reference |
| 5-Fluoro-indole | Halogen (EWG) | 5 | 87% | [1] |
| 5-Bromo-indole | Halogen (EWG) | 5 | 88% | [1] |
| 5-Iodo-indole | Halogen (EWG) | 8 | 90% | [1] |
| 5-Nitro-indole | Strong EWG | 6 (at 80 °C) | 99% | [1] |
| 5-Methoxy-indole | Strong EDG | 3 | 91% | [1] |
| 5-Benzyloxy-indole | Strong EDG | 3 | 91% | [1] |
Analysis: The reaction is highly efficient for indoles bearing both electron-withdrawing and electron-donating groups. Electron-donating groups tend to slightly decrease the required reaction time at room temperature, while strongly deactivating groups like nitro require more forcing conditions (elevated temperature) to achieve high conversion.[1]
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to assist you in overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After performing the reaction and workup, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis of 1H-indazole-3-carbaldehydes from indoles via nitrosation can be sluggish, especially with electron-deficient substrates.[1][2]
-
Degradation of Nitrosating Agent: The nitrosating agent, formed in situ from sodium nitrite and acid, can degrade, especially at elevated temperatures.[1]
-
Solution: Ensure you are using a fresh, high-quality source of sodium nitrite. Prepare the nitrosating mixture at a low temperature (e.g., 0°C) and use it promptly.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of side products.
-
Solution: Carefully control the stoichiometry of 5-fluoroindole, sodium nitrite, and acid. An excess of the nitrosating agent is often used to ensure complete conversion of the starting material.[1]
-
Problem 2: Formation of a Dark-Colored, Intractable Mixture
Symptom: The reaction mixture turns into a deep red or brown color, and upon workup, it is difficult to isolate and purify the desired product.
Potential Cause & Solution:
-
Dimerization of Starting Material: A significant side reaction is the formation of dimeric byproducts, which are often highly colored.[1][2] This occurs when a molecule of the starting 5-fluoroindole acts as a nucleophile and attacks a reactive intermediate in the reaction pathway.
-
Solution: "Reverse Addition" Technique: To minimize the formation of these dimers, it is crucial to maintain a low concentration of the nucleophilic 5-fluoroindole throughout the reaction. This can be achieved by slowly adding a solution of the 5-fluoroindole to the pre-formed nitrosating mixture.[1][2] Using a syringe pump for the addition can provide better control over the addition rate.
-
Problem 3: Presence of Multiple Spots on TLC, Indicating Impurities
Symptom: TLC analysis of the crude product shows multiple spots, indicating the presence of several impurities alongside the desired product.
Potential Causes & Solutions:
-
N-Alkylation/Arylation: If the reaction is not carefully controlled, side reactions such as N-alkylation or N-arylation of the indazole ring can occur, leading to a mixture of N1 and N2 substituted products.[3][4][5][6][7][8] While this is more common in subsequent functionalization steps, certain conditions in the primary synthesis could potentially lead to such byproducts.
-
Solution: Adhere strictly to the optimized reaction conditions. Purification by column chromatography is typically effective in separating these isomers.
-
-
Incomplete Hydrolysis of Iminium Intermediate: In Vilsmeier-Haack type formylations, the reaction proceeds through an iminium salt intermediate which is then hydrolyzed to the aldehyde.[9][10] Incomplete hydrolysis can leave behind iminium species or related byproducts.
-
Solution: Ensure a thorough aqueous workup. If necessary, the pH of the aqueous solution can be adjusted to facilitate complete hydrolysis.
-
-
Formation of Other Isomers: Depending on the synthetic route, there is a possibility of forming other constitutional isomers.
-
Solution: Characterization of the final product by NMR and mass spectrometry is essential to confirm the correct isomer has been synthesized. Purification via column chromatography or recrystallization can be used to isolate the desired product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and optimized method is the nitrosation of 5-fluoroindole.[1][11] This reaction involves treating 5-fluoroindole with a nitrosating agent, typically formed from sodium nitrite (NaNO₂) and an acid like hydrochloric acid (HCl). This process leads to a ring-opening of the indole followed by a re-cyclization to form the 1H-indazole-3-carbaldehyde structure.[1]
Q2: Can I directly formylate 5-Fluoro-1H-indazole at the C3 position using a Vilsmeier-Haack reaction?
A2: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally not effective.[2] This is why alternative synthetic strategies, such as the nitrosation of the corresponding indole, are the preferred methods. The Vilsmeier-Haack reaction is more suitable for electron-rich aromatic and heteroaromatic substrates.[9][10][12]
Q3: What is the mechanism of the nitrosation of 5-fluoroindole to form this compound?
A3: The reaction proceeds through a multi-step pathway. It begins with the nitrosation at the C3 position of the 5-fluoroindole to form an oxime intermediate. This oxime then facilitates the addition of water at the C2 position, which triggers the opening of the pyrrole ring. The reaction is completed by a subsequent ring-closure to yield the final 1H-indazole-3-carbaldehyde product.[1]
Q4: How does the fluorine substituent at the 5-position affect the reaction?
A4: The fluorine atom is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. This can make the reaction more sluggish compared to indoles with electron-donating substituents.[1] Consequently, more forcing conditions, such as elevated temperatures, may be necessary to achieve a good yield.[1][2]
Q5: What are the best practices for purifying the final product?
A5: The most common method for purifying this compound is column chromatography on silica gel.[1] A typical eluent system is a mixture of petroleum ether and ethyl acetate. Recrystallization can also be an effective method for obtaining a highly pure product.
Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
Materials:
-
5-Fluoroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium nitrite (4 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C using an ice bath.
-
Slowly add 2N aqueous hydrochloric acid (3.5 equivalents) to the cooled sodium nitrite solution. Stir the mixture for 10 minutes at 0°C.
-
Preparation of the Substrate Solution: In a separate flask, dissolve 5-fluoroindole (1 equivalent) in DMF.
-
Reverse Addition: Using a syringe pump, slowly add the 5-fluoroindole solution to the nitrosating mixture over a period of 1-2 hours. Maintain the reaction temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be heated to 50°C.
-
Workup: Once the reaction is complete, extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.
Data Summary: Reaction Conditions and Yields for Indazole-3-carbaldehyde Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted 1H-indazole-3-carbaldehydes from their corresponding indoles via nitrosation.
| Starting Indole | Reaction Time | Reaction Temperature | Yield (%) | Reference |
| 5-Fluoro-indole | 5 h | Room Temp. | 87 | [1] |
| 5-Bromo-indole | 2 h, then 3 h | Room Temp., then 50°C | 94 | [1] |
| 5-Chloro-indole | 12 h | Room Temp. | 96 | [1] |
| 5-Nitro-indole | 6 h | 80°C | Not specified | [1] |
| 5-Cyano-indole | 2 h, then 16 h | Room Temp., then 50°C | Not specified | [1] |
Visualizing the Process
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Reaction Pathway and Side Reaction
Caption: The main reaction pathway and a competing side reaction.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 5-Fluoro-1H-indazole-3-carbaldehyde
This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical solutions for the purification of 5-Fluoro-1H-indazole-3-carbaldehyde from a typical synthetic reaction mixture.
Part 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting
This section addresses common high-level issues encountered during the initial workup and purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route, but common contaminants originating from the nitrosation of 5-fluoro-indole include:
-
Unreacted Starting Material: Residual 5-fluoro-1H-indole.
-
Oxidation Byproduct: 5-Fluoro-1H-indazole-3-carboxylic acid, formed by air oxidation of the aldehyde product. This is a very common issue with aromatic aldehydes.[1]
-
Reaction Intermediates/Byproducts: Depending on reaction conditions, other partially reacted or side-products from the nitrosation reaction may be present.[2][3]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, EtOAc, petroleum ether) are frequent sources of contamination.[4][5]
Q2: My crude product is a dark, sticky gum instead of the expected yellowish solid. What's the first step?
A2: A gummy or oily consistency often indicates the presence of significant impurities, particularly residual high-boiling solvents like DMSO or DMF, which are notoriously difficult to remove.[6]
-
Initial Action: First, try co-evaporation (trituration) with a solvent in which your product is poorly soluble but the impurities are soluble, such as heptane or a mixture of diethyl ether and hexane. This can often induce precipitation of the product.
-
Diagnostic Check: Before attempting a complex purification, dissolve a small amount of the crude gum in a suitable solvent (like DMSO-d₆) and acquire a ¹H NMR spectrum. This will provide critical information on the identity and relative ratio of impurities, guiding your purification strategy.[4][5]
Q3: What is the most reliable, general-purpose method for purifying this compound?
A3: For this compound, flash column chromatography on silica gel is the most frequently reported and effective method for achieving high purity.[2][3] A common and effective eluent system is a mixture of petroleum ether and ethyl acetate, typically in an 8:2 ratio.[2][3]
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for validation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation. The ¹H NMR spectrum should show the characteristic aldehyde proton peak around δ 10.19 ppm and the N-H proton as a broad singlet near δ 13.20 ppm (in acetone-d₆).[3] A D₂O shake experiment will cause the N-H peak to disappear, confirming its identity.[4]
-
Melting Point: A sharp melting point at or near the literature value (170 °C) indicates high purity.[3] A broad or depressed melting range suggests the presence of impurities.
-
HPLC/LC-MS: These techniques provide quantitative purity data and can help identify trace impurities by their mass-to-charge ratio.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during common purification procedures.
Troubleshooting Column Chromatography
Q: My compound is co-eluting with an impurity on the silica gel column.
A: Causality & Solution Co-elution occurs when compounds have very similar polarities and therefore similar affinities for the stationary phase. To improve separation:
-
Optimize the Mobile Phase: The 8:2 petroleum ether/EtOAc system is a starting point.[2] If separation is poor, switch to a gradient elution, starting with a less polar mixture (e.g., 9:1) and gradually increasing the polarity.[8]
-
Change Solvent System: Experiment with a different solvent system that offers different selectivity. A common alternative is dichloromethane/methanol, which can be effective for heterocyclic compounds.[8]
-
Verify Stationary Phase: Ensure you are using standard silica gel (60 Å, 230-400 mesh). For particularly difficult separations, consider using a different stationary phase like alumina (basic or neutral), which can be effective for aromatic aldehydes.[1]
Q: The product is streaking or "tailing" on the TLC plate and column.
A: Causality & Solution Tailing is often caused by the interaction of basic or acidic functional groups on the analyte with the slightly acidic surface of the silica gel. The indazole moiety has a basic nitrogen that can interact strongly.
-
Solution: Add a small amount of a modifier to your eluent to suppress this interaction. For a basic compound like an indazole, adding 0.5-1% triethylamine (Et₃N) to the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.[8]
Troubleshooting Recrystallization
Q: I cannot find a suitable solvent for recrystallization.
A: Causality & Solution The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Finding this balance can be challenging.
-
Systematic Approach: Use the "test tube method." Place a few milligrams of your crude solid in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to test solubility at room temperature and upon heating.[9]
-
Solvent Pair System: If a single ideal solvent cannot be found, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Allow it to cool slowly. A common pair for moderately polar compounds is Ethanol/Water or Ethyl Acetate/Hexane.[9]
| Solvent System | Application Notes |
| Single Solvents | Test Ethanol, Isopropanol, Ethyl Acetate, Acetone. |
| Solvent Pairs | Ethyl Acetate/Hexane: Dissolve in hot EtOAc, add Hexane until cloudy, then cool. Good for general purpose. |
| Ethanol/Water: Dissolve in hot EtOH, add water until cloudy. Effective for polar compounds.[9] |
Q: My product is "oiling out" instead of forming crystals.
A: Causality & Solution Oiling out occurs when the compound comes out of the solution as a supercooled liquid above its melting point or because the solution is too concentrated.[8]
-
Reduce Concentration: Add a small amount of the hot "good" solvent back into the mixture to redissolve the oil, then allow it to cool much more slowly.
-
Lower the Temperature of Saturation: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Troubleshooting Specific Impurities
Q: How do I remove the 5-Fluoro-1H-indazole-3-carboxylic acid impurity?
A: Causality & Solution The carboxylic acid is an acidic impurity. This property can be exploited for a simple and effective separation using an acid-base extraction.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic NaHCO₃ will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral aldehyde product will remain in the organic layer.[1] Separate the layers, wash the organic layer with brine, dry it over MgSO₄, and concentrate to recover the purified aldehyde.
Part 3: Protocols and Workflows
Purification Workflow Decision Diagram
This diagram outlines a logical approach to selecting a purification strategy based on initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount should be approximately 50-100 times the weight of your crude material.
-
Prepare the Sample: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight) by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate), adding the silica, and evaporating the solvent completely to get a dry, free-flowing powder.
-
Load and Elute: Add the prepared sample to the top of the column. Begin eluting with a non-polar solvent system (e.g., 95:5 petroleum ether/ethyl acetate).
-
Monitor Fractions: Collect fractions and monitor them by TLC. A reported Rf value is 0.35 in an 8:2 petroleum ether/EtOAc system.[2]
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Validation: Obtain an NMR spectrum and a melting point of the final product to confirm identity and purity.
Protocol 2: Purification via Bisulfite Adduct Formation
This is a classic and highly selective method for purifying aldehydes from non-aldehyde impurities.[10][11]
-
Adduct Formation: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or MTBE). Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The solid aldehyde-bisulfite adduct should precipitate.
-
Isolation: Collect the solid precipitate by filtration and wash it thoroughly with the organic solvent (to remove organic impurities) followed by a small amount of cold water.
-
Regeneration of Aldehyde: Suspend the filtered adduct in water. To regenerate the aldehyde, add a strong base (e.g., saturated Na₂CO₃ solution) or a strong acid (e.g., 10% HCl) until the solution is basic (pH > 9) or acidic (pH < 2). Stir until the solid adduct dissolves and the aldehyde precipitates or forms an organic layer.
-
Extraction: Extract the regenerated aldehyde into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Workup: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: Confirm the purity of the recovered aldehyde using TLC, NMR, and melting point analysis.
Part 4: Compound Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O | [12][13] |
| Molecular Weight | 164.14 g/mol | [12] |
| Appearance | Yellowish solid | [2] |
| Melting Point | 170 °C | [3] |
| TLC Rf | 0.35 (Petroleum Ether/EtOAc, 8:2) | [2] |
| ¹H NMR (Acetone-d₆) | δ 13.20 (brs, 1H, NH), 10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H), 7.34 (td, 1H, Ar-H) | [3] |
| ¹³C NMR (Acetone-d₆) | δ 187.4, 160.5 (d, ¹J=238 Hz), 145.1, 139.4, 121.9 (d, ³J=11 Hz), 117.6 (d, ²J=27 Hz), 113.5 (d, ³J=9.7 Hz), 105.9 (d, ²J=25 Hz) | [3] |
| CAS Number | 485841-48-3 | [12][14] |
References
- 1. reddit.com [reddit.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jwpharmlab.com [jwpharmlab.com]
Troubleshooting Guide: Minimizing Dimer Formation
Welcome to the Technical Support Center for Indazole Synthesis. As Senior Application Scientists, we understand the challenges that can arise during the synthesis of complex heterocyclic compounds. One of the most persistent issues in certain indazole syntheses is the formation of undesired dimers. This guide is designed to provide you with in-depth troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize dimer formation and maximize the yield of your target indazole product.
This section is formatted to address specific issues you may encounter in the lab. We focus on the common and highly effective nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, a route where dimerization is a known challenge.
Q1: My reaction mixture has turned a deep red color, and TLC analysis shows a significant, slow-moving byproduct. Is this the dimer?
A1: Yes, this is a strong indication of dimer formation. Dimeric byproducts in this context are often characterized by a deep red or intense color[1]. Their higher molecular weight and polarity compared to the starting indole and the desired indazole product typically result in a lower Rf value (a distinct spot closer to the baseline) on a Thin-Layer Chromatography (TLC) plate[1].
To confirm the identity of the byproduct, you can isolate a small amount for characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry[1].
Q2: I've confirmed a high percentage of dimer by-product. What is the primary cause and what are the immediate steps to reduce it?
A2: Dimer formation is a common side reaction, particularly during the nitrosation of indoles[1]. The core issue is a competitive reaction where a molecule of the starting material (indole), acting as a nucleophile, attacks a reactive intermediate generated during the reaction, such as an oxime[1]. This is especially problematic with electron-rich indoles, which are more potent nucleophiles[1].
The fundamental strategy to minimize this bimolecular side reaction is to keep the concentration of the reactive indole low relative to the nitrosating agent at all times. This can be achieved by controlling several key reaction parameters.
Mechanism of Dimer Formation
The following diagram illustrates the proposed pathway for dimer formation during the nitrosation of an indole. The nucleophilic C3 position of a starting indole molecule attacks an electrophilic intermediate, leading to the undesired dimer.
References
preventing carboxylic acid formation during 5-fluoro-1H-indazole synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 5-fluoro-1H-indazole, a critical building block in pharmaceutical development. Our focus is to address a common and challenging issue: the formation of 5-fluoro-1H-indazole-3-carboxylic acid as a significant byproduct. This document offers troubleshooting advice, preventative protocols, and a mechanistic exploration of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most probable cause of carboxylic acid formation during my 5-fluoro-1H-indazole synthesis?
The formation of a carboxylic acid byproduct almost certainly originates from the oxidation of the methyl group on your starting material, typically 4-fluoro-2-methylaniline or a related precursor. This oxidation can occur under the conditions of diazotization and cyclization.
Q2: I'm observing a significant amount of a polar, acidic impurity in my crude product. Could this be the carboxylic acid?
Yes, that is highly likely. 5-fluoro-1H-indazole-3-carboxylic acid is significantly more polar than the desired 5-fluoro-1H-indazole due to the carboxylic acid moiety. This difference in polarity is readily observable by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Q3: Can the choice of diazotization agent influence the formation of this byproduct?
Absolutely. The combination of sodium nitrite and a strong acid (like hydrochloric or sulfuric acid) generates nitrous acid (HNO₂) in situ. Nitrous acid and its related species, such as the nitrosonium ion (NO⁺), can act as oxidizing agents, especially under non-optimized conditions.
Q4: Is there a "quick fix" to reduce the amount of carboxylic acid byproduct?
The most critical parameter to control is temperature. Maintaining a low and consistent temperature (0–5 °C) throughout the diazotization and cyclization steps is the most effective immediate measure to suppress oxidative side reactions.[1]
Troubleshooting Guide: A Deeper Dive
Understanding the Problem: The Competing Reaction Pathway
The synthesis of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline typically proceeds via the Jacobson indazole synthesis.[1][2] This involves the diazotization of the aniline followed by an intramolecular cyclization. However, a competing oxidative pathway can lead to the undesired carboxylic acid.
The Proposed Mechanism:
While the primary reaction involves the formation of a diazonium salt that then cyclizes, the reagents and conditions can also promote the oxidation of the benzylic methyl group. Nitrous acid in an acidic medium is known to be an effective oxidizing agent for benzylic alcohols.[3][4] It is plausible that under the reaction conditions, the methyl group is oxidized first to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.
Caption: Desired vs. side reaction pathways.
Key Experimental Parameters and Their Impact
Controlling the reaction environment is paramount to favoring the desired cyclization over oxidation.
| Parameter | Impact on Carboxylic Acid Formation | Recommendation | Rationale |
| Temperature | High Impact: Elevated temperatures significantly accelerate oxidation. | Strictly maintain 0–5 °C during diazotization and subsequent steps. | Lower temperatures decrease the rate of oxidative side reactions more than the desired diazotization.[1] |
| Rate of NaNO₂ Addition | Moderate Impact: Localized high concentrations of nitrous acid can promote oxidation. | Add the sodium nitrite solution slowly and dropwise with vigorous stirring. | Ensures a controlled concentration of the diazotizing/oxidizing agent, minimizing side reactions. |
| Acid Concentration | Moderate Impact: Excessively harsh acidic conditions can contribute to degradation. | Use the stoichiometric amount of acid required for diazotization. | While acidic conditions are necessary, overly strong conditions can promote side reactions. |
| Reaction Time | Low to Moderate Impact: Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation. | Monitor the reaction by TLC and quench promptly upon completion of the diazotization. | Minimizes the exposure of the starting material and intermediates to oxidative conditions. |
Preventative Protocols and Methodologies
Protocol 1: Optimized Diazotization and Cyclization
This protocol is designed to minimize the formation of the carboxylic acid byproduct through strict temperature and reagent control.
Materials:
-
4-Fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
Procedure:
-
Preparation of the Aniline Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (2.5 eq).
-
Cool the mixture to 0 °C using an ice-salt bath with vigorous stirring. Ensure the aniline salt precipitates as a fine slurry.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline salt slurry, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes.
-
-
Cyclization and Work-up:
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the diazotization is complete, the reaction mixture is typically warmed gently to room temperature to facilitate the intramolecular cyclization. The progress of the cyclization should also be monitored.
-
Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Optimized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. Kinetics and mechanisms of oxidations with nitrous acid. Part 1. Substituted benzyl alcohols and benzyl methyl ether in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for 5-Fluoro-1H-indazole-3-carbaldehyde (CAS 485841-48-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful application and handling of this versatile building block. As a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, maintaining its stability and purity in solution is paramount for reproducible and reliable experimental outcomes.[1]
This document moves beyond standard data sheets to provide in-depth, field-proven insights into the compound's behavior in solution, helping you troubleshoot common issues and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A: The stability of this molecule is governed by three key features:
-
The Indazole Ring: This bicyclic aromatic system is generally stable. However, it possesses two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is thermodynamically more stable and is the predominant form.[2][3] The N-H proton on the pyrazole ring is weakly acidic, while the second nitrogen atom is basic, allowing the molecule's properties to be influenced by pH.[4]
-
The Aldehyde Group (-CHO): Positioned at the 3-carbon, this is the most reactive functional group. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. This reactivity is the primary source of instability in solution.[5]
-
The Fluoro Substituent: The fluorine atom at the 5-position enhances the molecule's electronic properties and can contribute to its biological activity, but it is generally stable and does not directly participate in common degradation pathways under typical laboratory conditions.[6]
Q2: Which solvents are recommended for preparing stock and working solutions?
A: The choice of solvent is critical. Aprotic polar solvents are generally preferred for stock solutions to minimize reactivity.
| Solvent | Type | Recommended Use | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | Aprotic Polar | Stock Solutions (High Concentration) | Excellent solvating power. Use anhydrous grade. Hygroscopic; absorb moisture from the air which can lead to hydrate formation. |
| DMF (Dimethylformamide) | Aprotic Polar | Stock Solutions (High Concentration) | Good alternative to DMSO. Use anhydrous grade. Can decompose at high temperatures or in the presence of strong acids/bases. |
| Acetonitrile (ACN) | Aprotic Polar | Working Solutions, Analytical (HPLC) | Less reactive than alcohols. Good for dilutions prior to analysis or reaction. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic Polar | Working Solutions (with caution) | Potential for Reactivity. Can form hemiacetals/acetals with the aldehyde group, especially if acid/base catalysts are present. Use only when required by the reaction protocol and prepare fresh. |
| DCM / Chloroform | Aprotic, Nonpolar | Reaction Solvent | Good for specific organic reactions, but not typically used for long-term solution storage. |
| Water | Protic Polar | Not Recommended for Stock Solutions | Very low solubility. Use buffered aqueous solutions only for specific, immediate-use applications, as pH extremes can catalyze degradation.[7] |
Q3: What are the best practices for storing solutions of this compound?
A: To maximize the shelf-life of your solutions and ensure experimental reproducibility, follow these guidelines:
-
Temperature: Store solutions at -20°C or -80°C. Lower temperatures slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil. Photodegradation can be a concern for aromatic aldehydes.
-
Atmosphere: For long-term storage (>1 month), consider aliquoting solutions under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the aldehyde group.
-
Solvent Purity: Always use high-purity, anhydrous solvents to prepare stock solutions.[8]
Troubleshooting Guide
Unexpected results, such as low reaction yields, formation of impurities, or inconsistent biological activity, can often be traced back to the degradation of a key starting material. This section provides a logical framework for diagnosing such issues.
Q1: My reaction yield is poor, and I suspect the starting material. How can I troubleshoot?
A: Use the following workflow to diagnose the problem. The primary suspect is often the integrity of the aldehyde in your solution, especially if the solution is not freshly prepared.
Caption: Troubleshooting workflow for experiments involving this compound.
Q2: I see a new, more polar spot on TLC or an unexpected peak in my HPLC/LC-MS analysis of a stored solution. What is it likely to be?
A: The most common degradation pathways involve the aldehyde group.
Caption: Common degradation pathways for this compound in solution.
-
Oxidation Product: The most probable impurity is 5-Fluoro-1H-indazole-3-carboxylic acid . This is formed by the oxidation of the aldehyde. It will appear as a more polar spot on a normal-phase TLC plate and will have a mass increase of 16 Da (+O) in an LC-MS analysis.
-
Solvent Adduct: If the solvent is an alcohol (e.g., methanol), you may be observing the formation of a hemiacetal or acetal . This is often a reversible process but can affect quantification and reactivity.
Q3: How can I definitively test the stability of this compound under my specific experimental conditions?
A: You should conduct a forced degradation study. This is a systematic way to assess stability by intentionally exposing the compound to harsh conditions.[9][10][11] It will reveal potential degradants and help you establish safe handling and storage parameters for your specific application.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for evaluating the stability of this compound. The goal is to achieve 5-20% degradation to identify likely impurities without completely consuming the parent compound.[12]
Objective: To identify potential degradation pathways and establish stability-indicating analytical methods.
Materials:
-
This compound
-
Solvents: Acetonitrile (HPLC grade), Methanol, DMSO
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector (or LC-MS)
-
pH meter
-
Calibrated oven and photostability chamber
Step-by-Step Methodology:
-
Prepare Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL. This is your primary stock.
-
-
Set Up Stress Conditions:
-
For each condition below, prepare a sample in a sealed vial by mixing 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Use 1 mL of stock mixed with 1 mL of acetonitrile. Place in an oven at 60°C.
-
Photolytic Stress: Place the thermal stress sample in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Mix 1 mL of stock with 1 mL of acetonitrile. Keep at 4°C, protected from light.
-
-
Incubation and Sampling:
-
Incubate all samples.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram of the control sample at T=0 to establish the retention time and peak area of the parent compound.
-
In the stressed samples, monitor for a decrease in the parent peak area and the appearance of new peaks (degradants).
-
Calculate the percentage of degradation. If using LC-MS, analyze the mass of the new peaks to help identify their structures.
-
By following this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. jddtonline.info [jddtonline.info]
optimizing temperature for 5-Fluoro-1H-indazole-3-carbaldehyde reactions
Technical Support Center: 5-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of temperature in reaction outcomes. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from 5-fluoro-indole is resulting in a low yield. How critical is the temperature during the nitrosation reaction?
A1: Temperature control is paramount during the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation. The reaction involves a delicate balance between the desired ring-opening/ring-closure sequence and potential side reactions.
Expertise & Causality: The conversion of an indole to an indazole-3-carboxaldehyde proceeds through a nitrosation mechanism that can be sensitive to temperature fluctuations.[1] While the reaction can be successfully carried out at room temperature, deviations can lead to incomplete conversion or the formation of undesired dimers and other byproducts.[1]
-
Initial Addition: A slow, controlled addition of the indole to the nitrosating mixture at a reduced temperature (e.g., 0 °C) is often beneficial. This minimizes localized concentration spikes of the highly nucleophilic indole, which can lead to side reactions. An encouraging improvement from 5% yield (at room temperature addition) to 40% yield (at 0 °C addition) has been observed for the parent indole.[1]
-
Reaction Progression: For the synthesis of this compound specifically, stirring for approximately 5 hours at room temperature after addition has been shown to provide a high yield (87%).[2]
-
Acceleration: If you need to reduce the reaction time, gentle heating can be an option. For some substrates, heating to 50 °C for 3 to 5 hours can shorten the process without compromising the yield.[1][2] However, this should be monitored closely by TLC or LCMS, as excessive heat can promote decomposition or side-product formation, especially with sensitive substrates.
Troubleshooting Flowchart: Low Synthesis Yield
Caption: Troubleshooting workflow for low yield synthesis.
Q2: I am performing an N-alkylation on this compound and obtaining a mixture of N1 and N2 isomers. How can I use temperature to improve regioselectivity?
A2: Achieving regioselectivity in the N-alkylation of indazoles is a classic challenge governed by a complex interplay of sterics, electronics, solvent, the chosen base, and temperature. Temperature, in particular, is a key lever to pull when trying to favor either the kinetic or thermodynamic product.
Expertise & Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] This intrinsic stability can be exploited to favor the N1-alkylated product under conditions that allow for equilibration between the two regioisomeric products or their precursors.
-
Thermodynamic Control (Favors N1): Higher temperatures often favor the more stable thermodynamic product. For many indazole alkylations, this means the N1 isomer. Reactions run at elevated temperatures (e.g., 50 °C to 120 °C) in solvents like DMF often allow for this equilibration, potentially leading to higher N1 selectivity.[5][6] For instance, one study on a related indazole found that increasing the temperature from room temperature to 50 °C was critical for driving the reaction to completion and achieving a high yield of the N1 product.[7]
-
Kinetic Control (May Favor N2): Lower temperatures tend to favor the kinetic product, which is formed via the lowest energy transition state. The N2 position can sometimes be the site of faster initial attack, especially with strong bases and less-hindered alkylating agents. Running the reaction at 0 °C or even lower may increase the proportion of the N2 isomer.[4]
-
No Significant Effect: It is important to note that for some systems, temperature may have little effect on the isomeric ratio. In one study, the yields of an N1-substituted product were largely unaffected by temperatures ranging from room temperature to 110 °C.[5] This underscores the need to consider all reaction parameters.
Summary of Temperature Effects on N-Alkylation:
| Parameter | Condition | Likely Outcome | Rationale |
|---|---|---|---|
| Temperature | Low (e.g., 0 °C) | May favor the kinetic N2 isomer. | Traps the product of the fastest reaction pathway. |
| High (e.g., 50-120 °C) | Often favors the thermodynamic N1 isomer. | Provides energy to overcome barriers for equilibration to the more stable isomer.[6] | |
| Base/Solvent | NaH in THF | Often provides high N1 selectivity.[5][7] | Favors the thermodynamic pathway. |
| | K₂CO₃/Cs₂CO₃ in DMF | Commonly used, but can yield N1/N2 mixtures.[5][6] | Outcome is highly substrate-dependent. |
Q3: What is the general thermal stability of this compound? Can I reflux it in high-boiling solvents?
Expertise & Causality: The indazole core is a robust aromatic system. The aldehyde functional group is the most likely site of thermal instability, potentially undergoing oxidation or decarbonylation at very high temperatures, though this is not commonly observed under typical synthetic conditions.
-
Reaction Conditions: N-alkylation reactions using this or similar indazoles are frequently performed at temperatures up to 120 °C in solvents like DMF without significant degradation.[6] Some microwave-assisted reactions on related indazole systems have been performed at 125 °C.[8][9]
-
General Guideline: It is reasonable to assume the compound is stable for prolonged periods at temperatures up to at least 100-110 °C. For reactions requiring higher temperatures, it is crucial to perform a small-scale test run and monitor for the appearance of decomposition products by TLC or LCMS. As with any aldehyde, running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent oxidation, especially at elevated temperatures.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported high-yield procedure and emphasizes critical temperature control points.[1][2]
Materials:
-
5-fluoro-indole
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice-water bath
Procedure:
-
Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (2.5 equivalents) in a mixture of water and acetic acid. Cool the flask to 0 °C using an ice-water bath.
-
Prepare Indole Solution: Dissolve 5-fluoro-indole (1.0 equivalent) in acetic acid.
-
Controlled Addition (Critical Step): Add the 5-fluoro-indole solution dropwise to the cold (0 °C) nitrosating mixture over a period of 30-45 minutes using an addition funnel. Maintaining the low temperature during this step is crucial to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 5 hours. Monitor the reaction progress by TLC (eluent: petroleum ether/EtOAc, 8:2).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to yield this compound as a yellowish solid.[2]
Workflow Diagram: Synthesis Protocol
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 5-Fluoro-1H-indazole-3-carbaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges of catalyst selection for the Suzuki-Miyaura cross-coupling of 5-Fluoro-1H-indazole-3-carbaldehyde. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: Key Challenges
The Suzuki coupling of this compound presents a unique set of challenges that must be considered for successful catalyst and condition selection:
-
N-H Acidity: The indazole N-H proton is acidic and can be deprotonated by the base. This can alter the electronic properties of the heterocyclic ring and potentially lead to catalyst inhibition or undesired side reactions.[1] In some cases, N-H protection may be necessary to achieve optimal results.[2][3]
-
Electron-Deficient Heterocycle: The presence of both a fluorine atom and a carbaldehyde group renders the indazole ring electron-deficient. This generally makes the oxidative addition step of the catalytic cycle more favorable.[4]
-
Coordinating Groups: The nitrogen atoms of the indazole ring and the oxygen of the aldehyde can coordinate to the palladium center, potentially interfering with the catalytic cycle.[1]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst: The chosen palladium catalyst may not be efficient for this specific substrate.
-
Solution: Screen a panel of palladium catalysts. For heteroaromatic substrates, catalysts with bulky, electron-rich phosphine ligands are often effective.[5][6][7] Consider pre-catalysts that readily form the active Pd(0) species.[8] A study on the Suzuki coupling of 5-bromoindazoles found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was a superior catalyst, leading to high yields in a short reaction time.[9][10]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[11][12][13][14][15] An incorrect choice can stall the reaction.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature Too Low: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, typically in the range of 60-100 °C.[17] Monitor for potential decomposition of starting materials or product.
-
Problem 2: Significant Side Product Formation
Symptoms: Multiple spots on TLC or peaks in LC-MS in addition to starting materials and the desired product.
Possible Causes & Solutions:
-
Protodeborylation of Boronic Acid: The boronic acid can be replaced by a proton from the solvent, leading to a deboronated byproduct. This is a common issue, especially with heteroaryl boronic acids.[4][18]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[3]
-
-
Dehalogenation of the Starting Material: The halogen on the indazole can be replaced by a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of this compound?
A1: Based on literature for similar indazole systems, Pd(dppf)Cl₂ is an excellent starting point.[9][10][20] It has shown high efficacy in the Suzuki coupling of 5-bromoindazoles.[9][10] Other common catalysts to consider in a screening panel include Pd(PPh₃)₄ and systems utilizing bulky, electron-rich ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃.[1]
Q2: Do I need to protect the N-H group of the indazole?
A2: It is highly recommended to attempt the reaction without protection first. However, if you experience low yields or complex side reactions, N-H protection with a group like Boc (tert-butyloxycarbonyl) can be beneficial.[2][3] The Boc group can be easily removed after the coupling reaction.
Q3: What is the role of the base in the Suzuki coupling?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle.[13][21][22] It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[11][13]
Q4: How do I properly set up a Suzuki coupling reaction to avoid common pitfalls?
A4: Proper experimental setup is crucial. Always use a Schlenk flask or a similar apparatus that allows for the maintenance of an inert atmosphere.[1] Degas your solvents and reaction mixture thoroughly before adding the palladium catalyst to prevent catalyst oxidation and homocoupling side reactions.[3]
Recommended Catalyst Screening Protocol
For a systematic approach to optimizing your reaction, a catalyst screening is highly recommended. The following table provides a starting point for your experimental design.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 |
| 5 | Pd(OAc)₂ (3) | PCy₃ (6) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 |
This data is for illustrative purposes and should be adapted based on your specific boronic acid partner.
Experimental Workflow: General Procedure
Below is a detailed, step-by-step methodology for a typical Suzuki coupling of this compound.
Materials:
-
5-Fluoro-1-H-indazole-3-carbaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (see table above)
-
Base (see table above)
-
Anhydrous, degassed solvent
-
Degassed water
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent system.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][12][17][21][22]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Indazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the reductive amination of indazoles, a critical transformation in medicinal chemistry. Our goal is to equip you with the expertise to diagnose and resolve issues leading to low conversion, empowering you to achieve optimal reaction outcomes.
Introduction to Reductive Amination of Indazoles
Reductive amination is a cornerstone method for the formation of C-N bonds, enabling the synthesis of N-substituted indazoles from an indazole and a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[1][2] This process is fundamental in the development of novel therapeutics, as the indazole moiety is a privileged scaffold in numerous biologically active molecules.
The reaction typically proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[3] However, the unique electronic properties and bifunctional nature of the indazole ring can present specific challenges, often leading to incomplete reactions and low yields.
Troubleshooting Guide: Low Conversion Issues
This section addresses common problems encountered during the reductive amination of indazoles in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted indazole and carbonyl starting material. What's the likely cause?
Answer:
Stalled reactions with significant starting material remaining often point to inefficient formation of the crucial imine or iminium ion intermediate.[4] This is a reversible equilibrium-driven step, and for indazoles, the nucleophilicity of the nitrogen can be a limiting factor.
Causality and Solutions:
-
Suboptimal pH: The formation of the imine is highly pH-dependent.[5][6][7]
-
Too Acidic (pH < 4): The indazole nitrogen becomes protonated, rendering it non-nucleophilic and shutting down the initial attack on the carbonyl.[5][6]
-
Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.[5][6]
-
Solution: The optimal pH for imine formation is typically mildly acidic, between 4 and 6.[4][8] You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
-
-
Inefficient Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Incorporate a dehydrating agent into your reaction mixture. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[4][9] For reactions in solvents like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.
-
-
Steric Hindrance: A sterically bulky ketone or a substituted indazole can slow down the initial nucleophilic attack.
-
Solution: Consider increasing the reaction temperature to overcome the activation energy barrier. You might also need to extend the reaction time.
-
Question 2: I'm observing the formation of the corresponding alcohol from my aldehyde/ketone starting material as a major byproduct. How can I prevent this?
Answer:
The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound faster than the iminium ion intermediate.[2][4] This is a common issue when using overly reactive reducing agents.
Causality and Solutions:
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[2]
-
Problematic Reducing Agents: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce aldehydes and ketones, especially under neutral or slightly acidic conditions.[2][10]
-
Recommended Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[1][4][11] It is a milder and more selective reducing agent that preferentially reduces the iminium ion. It is particularly effective in one-pot procedures.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a mildly acidic pH (around 4-6).[1][2][8] However, it is highly toxic and can generate hydrogen cyanide gas, so it must be handled with extreme caution in a well-ventilated fume hood.[1][10]
-
-
-
Reaction Setup (One-Pot vs. Two-Step):
-
One-Pot Procedure: Combining the indazole, carbonyl, and a selective reducing agent (like STAB) at the beginning of the reaction is a common and efficient approach.[1]
-
Two-Step Procedure: If alcohol formation is still a significant issue, consider a two-step approach. First, stir the indazole and carbonyl compound together (with an acid catalyst and/or dehydrating agent) to pre-form the imine. Monitor its formation by TLC or LC-MS. Once the imine has formed, then add the reducing agent.[4]
-
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can readily reduce aldehydes/ketones. Best used in a two-step procedure after imine formation.[10][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at acidic pH) | Methanol | Highly toxic; can release HCN gas.[1][10] |
| Sodium Triacetoxyborohydride (STAB) | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Generally the preferred reagent for one-pot reactions due to its high selectivity and lower toxicity compared to NaBH₃CN.[4][10][12] |
Question 3: My reaction is giving a mixture of N1 and N2 alkylated indazole isomers. How can I control the regioselectivity?
Answer:
The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation can often lead to a mixture of regioisomers, which can be difficult to separate.[13][14][15] The outcome of the N-alkylation is influenced by steric and electronic factors of the indazole substrate, the nature of the electrophile, and the reaction conditions.[15][16]
Causality and Solutions:
-
Kinetic vs. Thermodynamic Control:
-
N2-Alkylation (Kinetic Product): Alkylation at the N2 position is often the kinetically favored process, especially under acidic conditions.[13][14]
-
N1-Alkylation (Thermodynamic Product): The N1-alkylated indazole is generally the more thermodynamically stable isomer. Reactions run under conditions that allow for equilibration will favor the N1 product.[16]
-
-
Strategies for Selective Alkylation:
-
Acid-Catalyzed Conditions: Using a Brønsted or Lewis acid catalyst can promote selective N2-alkylation.[14]
-
Base-Mediated Conditions: Employing a strong base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1-alkylated product.[15][16]
-
Protecting Groups: If achieving high regioselectivity is challenging, consider protecting one of the nitrogen atoms before the reductive amination and then deprotecting it afterward.
-
It's important to note that achieving high regioselectivity in the reductive amination of indazoles can be substrate-dependent. Careful optimization of reaction conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants in a reductive amination of an indazole?
A slight excess of the amine (indazole) and the reducing agent is often beneficial to drive the reaction to completion. A typical starting point is:
-
Carbonyl compound: 1.0 equivalent
-
Indazole: 1.0 - 1.2 equivalents
-
Reducing agent (e.g., STAB): 1.2 - 1.5 equivalents[4]
Q2: Can I use a primary amine other than an indazole in the presence of an indazole?
This can be challenging due to competitive reactions. If your molecule contains both an indazole and another primary or secondary amine, you may observe a mixture of products. Site-selectivity can sometimes be achieved by exploiting differences in the nucleophilicity of the amines or by using protecting groups.[17]
Q3: My desired N-alkylated indazole product is difficult to purify. Any suggestions?
Purification of N-alkylated indazoles can be complicated by the presence of unreacted starting materials and byproducts.
-
Column Chromatography: This is the most common method for purifying these compounds. The choice of eluent system (e.g., hexane/ethyl acetate, DCM/methanol) will depend on the polarity of your product.
-
Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.[18]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[19]
Q4: Are there any "greener" alternatives for reductive amination?
Yes, research is ongoing to develop more environmentally friendly methods. These include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C) is a very clean method as the only byproduct is water.[1][9]
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or isopropanol in the presence of a transition metal catalyst can be an effective and milder alternative.[11][20][21]
Experimental Workflow & Diagrams
General One-Pot Reductive Amination Protocol using STAB
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indazole (1.0-1.2 equiv.) and the aldehyde or ketone (1.0 equiv.).
-
Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
If necessary, add a catalytic amount of acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination Mechanism
Caption: The two-stage process of reductive amination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low conversion.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. research.ucc.ie [research.ucc.ie]
- 16. d-nb.info [d-nb.info]
- 17. jocpr.com [jocpr.com]
- 18. reddit.com [reddit.com]
- 19. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 20. jocpr.com [jocpr.com]
- 21. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate for several kinase inhibitors, including Axitinib and Pazopanib, robust and scalable production of this molecule is of critical importance.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and common scale-up challenges. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to anticipate and mitigate future issues.
Core Synthetic Pathway: The Nitrosation-Rearrangement Route
Direct formylation of the 5-fluoro-1H-indazole scaffold at the C3 position using common methods like the Vilsmeier-Haack reaction is known to be ineffective.[1] Therefore, the most reliable and scalable route proceeds via the nitrosation of 5-fluoroindole, which undergoes a subsequent acid-catalyzed rearrangement to yield the desired this compound.[1][2][3]
Below is a high-level overview of this key transformation.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?
This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.
Possible Cause A: Inefficient Mixing & Localized "Hot Spots" On a small scale, magnetic stirring provides adequate mixing. In a large reactor, inefficient agitation can lead to localized concentration gradients of reactants and poor temperature distribution. The nitrosation of indole is exothermic and sensitive to temperature; localized overheating can drastically increase the rate of side reactions, leading to the formation of intractable tars and reducing the overall yield.
Troubleshooting Steps:
-
Reactor & Agitation Check: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure turbulent, homogenous mixing.
-
Controlled Addition (Reverse Addition): Instead of adding the acid to the mixture of indole and sodium nitrite, adopt a "reverse addition" protocol. Prepare the nitrosating agent (NOCl in situ from NaNO₂ and HCl) at 0°C, and then add the solution of 5-fluoroindole in DMF slowly via an addition funnel or pump. This keeps the indole concentration low at any given time, minimizing dimerization and other side reactions.[2][3]
-
Temperature Monitoring: Use a calibrated temperature probe placed away from the reactor walls to get an accurate reading of the bulk internal temperature. Maintain a strict internal temperature of 0-5°C during the addition phase.
Possible Cause B: Suboptimal Stoichiometry for Scale While lab-scale reactions might tolerate a slight excess of one reagent, these deviations can become significant at scale, impacting both yield and the impurity profile.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: The literature suggests using a significant excess of the nitrosating agent (e.g., 7-8 equivalents of HCl and NaNO₂) is beneficial for driving the reaction to completion.[2] Verify that your scaled-up quantities reflect this optimized ratio.
-
Reagent Quality: Ensure the sodium nitrite is of high purity and has been stored correctly, as it can degrade over time.
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: The final product is contaminated with a dark, tarry impurity that makes purification difficult. How can I prevent its formation?
The formation of dark-colored, often polymeric, byproducts is common in acid-catalyzed reactions of indoles.
Possible Cause: Indole Polymerization Indoles are susceptible to acid-catalyzed self-reaction or polymerization. This is exacerbated by high temperatures and high concentrations of both acid and indole.
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Any deviation above 5°C during the addition of the indole can initiate polymerization. Ensure your reactor's cooling system is sufficient for the batch size.
-
Dilution: While it may seem counterintuitive for scale-up, working at a slightly higher dilution can help dissipate heat more effectively and keep reactant concentrations lower, thus suppressing side reactions.
-
Inert Atmosphere: Although not always reported, blanketing the reactor with an inert gas like nitrogen can prevent oxidative side reactions that may contribute to color formation.
-
Optimized Work-up: After the reaction is complete, quench the mixture by pouring it into a well-stirred vessel of ice water. This rapid dilution and cooling will halt side reactions and precipitate the product, leaving many impurities in the aqueous DMF layer.
Q3: My product fails to crystallize properly during isolation, either "oiling out" or forming a fine powder that is difficult to filter. What should I do?
Crystallization is a critical step for achieving high purity at scale. "Oiling out" occurs when the product comes out of solution as a liquid phase before it can form an ordered crystal lattice.
Troubleshooting Crystallization and Isolation:
-
Solvent System Optimization: The crude product is typically isolated by filtration after quenching the reaction in water. For further purification, recrystallization is effective. A common system is ethyl acetate/petroleum ether or ethyl acetate/hexanes.[2]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add the anti-solvent (hexanes) until the solution becomes slightly turbid.
-
Cool the mixture slowly. Rapid cooling ("crash cooling") often leads to fine, poorly filterable powders or oils. A programmed cooling ramp is ideal.
-
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals once the solution is saturated and has started to cool. This provides a template for crystal growth and can prevent oiling out.
-
Trituration: Before a full recrystallization, consider a trituration step. Stir the crude solid as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can significantly improve the purity of the material prior to the final crystallization.
| Parameter | Recommendation for Scale-Up | Rationale |
| Addition Method | Reverse Addition (Indole into Nitrosating Agent) | Minimizes indole side reactions and improves control.[2] |
| Temperature | Maintain 0-5°C during addition | Prevents thermal runaway and byproduct formation.[4] |
| Cooling Profile | Slow, controlled cooling (10-20°C/hour) | Promotes growth of larger, more easily filterable crystals. |
| Seeding | Add 0.1-1% w/w seed crystals at saturation | Ensures consistent crystal form and prevents oiling out. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider during scale-up? A: There are three main areas of concern:
-
Reagent Handling: Concentrated hydrochloric acid is corrosive. Standard personal protective equipment (PPE) is required.
-
Exothermic Reaction: The nitrosation reaction generates a significant amount of heat. A thermal hazard analysis is recommended before scaling up to understand the potential for a runaway reaction. Ensure the reactor's cooling capacity is sufficient to handle the heat load.
-
Product Hazards: The final product, this compound, is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[5] Appropriate containment and PPE should be used during product handling and isolation.
Q: Why can't I use a Vilsmeier-Haack reaction on 5-fluoro-1H-indazole to make the aldehyde? A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the indazole ring system, the C3 position is not sufficiently electron-rich to react with the Vilsmeier reagent (the chloroiminium ion formed from POCl₃ and DMF).[1][6] The reaction is therefore ineffective for this specific transformation, making the nitrosation of the corresponding indole the preferred industrial route.
Q: What in-process controls (IPCs) should I implement? A: To monitor reaction completion and quality, the following IPCs are recommended:
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of the 5-fluoroindole starting material. A typical eluent system is petroleum ether/ethyl acetate (8:2).[2]
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to quantify the disappearance of the starting material and the appearance of the product. This will give you a precise measure of reaction completion and can also be used to track the formation of key impurities.
Q: What is the expected purity and yield for a well-optimized process? A: With proper control over temperature and addition rates, yields for this transformation can be excellent, often in the range of 85-95%.[2] After recrystallization, a purity of >99% as determined by HPLC is an achievable target.
Detailed Experimental Protocol: Scale-Up Synthesis (100g Scale)
Disclaimer: This protocol is for informational purposes. All scale-up activities should be conducted by trained professionals with appropriate safety reviews and engineering controls in place.
Materials:
-
5-Fluoroindole (100 g, 0.74 mol)
-
Sodium Nitrite (NaNO₂, 383 g, 5.55 mol, 7.5 equiv)
-
Hydrochloric Acid (HCl), 2N aqueous solution (2.59 L, 5.18 mol, 7.0 equiv)
-
N,N-Dimethylformamide (DMF) (660 mL)
-
Deionized Water (350 mL)
-
Ethyl Acetate (for extraction and recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
Preparation of Nitrosating Agent: In a 5L jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add the deionized water (350 mL) and sodium nitrite (383 g). Cool the stirred slurry to 0°C using the reactor jacket.
-
Slowly add the 2N HCl solution (2.59 L) to the slurry via the addition funnel, ensuring the internal temperature does not exceed 5°C. The addition will take approximately 1-2 hours.
-
After the HCl addition is complete, add DMF (330 mL) to the reactor, again maintaining the temperature at 0-5°C. Stir the resulting mixture for 15 minutes.
-
Indole Addition (Reverse Addition): In a separate vessel, dissolve the 5-fluoroindole (100 g) in DMF (330 mL).
-
Slowly add the 5-fluoroindole solution to the reactor over 2-3 hours, maintaining a strict internal temperature of 0-5°C.
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction for the disappearance of 5-fluoroindole by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a separate large vessel containing 5L of vigorously stirred ice water.
-
A yellow-to-brown solid will precipitate. Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 1L) until the washings are neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 40-50°C to a constant weight. Expected crude yield: ~110-120 g.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean reactor and add ethyl acetate (~500 mL, or enough to dissolve at reflux).
-
Heat the mixture to reflux until all the solid dissolves.
-
Slowly add hexanes (~500-750 mL) until a persistent cloudiness is observed.
-
Cool the mixture slowly to room temperature, then further cool to 0-5°C and hold for at least 2 hours.
-
Collect the crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected final yield: 105-115 g (87-95%); Purity >99%.
-
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 5-Fluoro-1H-indazole-3-carbaldehyde
This guide provides an in-depth ¹H NMR analysis of 5-Fluoro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1] We will dissect its unique spectral features and compare them against its non-fluorinated parent compound and other substituted analogs to provide a clear understanding of structure-spectrum correlations. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for advancing their work.
The Structural Significance of this compound
The indazole scaffold is a privileged structure in drug discovery, known for its ability to form critical hydrogen bonds within the active sites of proteins like kinases.[1] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without drastically altering its size. The aldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[1] Accurate interpretation of the ¹H NMR spectrum is therefore paramount for verifying the structure and purity of this important building block.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound presents a distinct set of signals that are diagnostic of its structure. The data presented below was recorded on a 300 MHz spectrometer using acetone-d₆ as the solvent.[2]
| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| NH | 13.20 | Broad Singlet (brs) | - | The acidic proton on the nitrogen of the pyrazole ring is significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. |
| CH O | 10.19 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the indazole ring. |
| H-7 | 7.74–7.84 (m) | Multiplet (m) | - | This signal is part of a multiplet that also includes H-4. H-7 appears as a doublet of doublets due to coupling with H-6 and the fluorine at C-5. |
| H-4 | 7.74–7.84 (m) | Multiplet (m) | - | H-4 is deshielded by the pyrazole ring and exhibits coupling to the fluorine at C-5. |
| H-6 | 7.34 | Triplet of Doublets (td) | J = 9.1, 2.5 | This proton is coupled to the adjacent H-7 and the fluorine at C-5. The larger coupling constant (9.1 Hz) corresponds to the ortho coupling with H-7, and the smaller coupling (2.5 Hz) is the meta coupling to the fluorine atom. |
The Influence of Fluorine on the Spectrum
The presence of the fluorine atom at the C-5 position is the most influential feature in the aromatic region of the spectrum. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, just like a proton, and therefore couples to nearby protons, leading to signal splitting. This spin-spin coupling can occur over multiple bonds.
-
³J(H-4, F-5) & ³J(H-6, F-5) (ortho coupling): The coupling between the fluorine and the ortho protons (H-4 and H-6) results in characteristic splitting patterns.
-
⁴J(H-7, F-5) (meta coupling): A smaller, four-bond coupling is expected between the fluorine and the meta proton (H-7).[3][4][5]
These H-F couplings are critical for unambiguously assigning the protons on the benzene portion of the indazole ring.
Caption: Key H-F couplings in this compound.
Comparative ¹H NMR Analysis
To fully appreciate the electronic effects of the fluorine substituent, it is instructive to compare its ¹H NMR data with that of the parent 1H-indazole-3-carbaldehyde and other 5-substituted analogs. The data below were all recorded in DMSO-d₆, which can cause slight variations in chemical shifts compared to acetone-d₆ due to solvent effects.
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | CHO (δ, ppm) | NH (δ, ppm) |
| 5-Fluoro- (in Acetone-d₆)[2] | 7.74-7.84 (m) | 7.34 (td) | 7.74-7.84 (m) | 10.19 (s) | 13.20 (brs) |
| 5-Bromo- (in DMSO-d₆)[1] | 8.52 (d) | 7.59 (dd) | 7.46 (d) | 10.26 (s) | 10.53 (brs) |
| 5-Iodo- (in DMSO-d₆)[2] | 8.46 (d) | 7.73 (dd) | 7.56 (dd) | 10.16 (s) | 14.28 (brs) |
| 5-Methoxy- (in DMSO-d₆)[2] | 7.49 (d) | 7.12 (dd) | 7.61 (d) | 10.16 (s) | 14.06 (brs) |
Analysis of Trends:
-
Electron-Withdrawing Effects: The halogens (F, Br, I) are electron-withdrawing groups. This effect deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield) compared to an unsubstituted ring. The strong electronegativity of fluorine results in significant deshielding of the adjacent H-4 and H-6 protons.
-
Electron-Donating Effects: In contrast, the methoxy group (-OCH₃) is electron-donating through resonance. This increases the electron density on the aromatic ring, shielding the protons and causing them to shift upfield (lower ppm values) as seen in the data for 5-Methoxy-1H-indazole-3-carbaldehyde.[2]
-
Proton H-4: The chemical shift of H-4 is particularly sensitive to the substituent at C-5. For the bromo and iodo analogs, H-4 is the most downfield aromatic proton, appearing as a distinct doublet.[1][2] This is due to the combined anisotropic and inductive effects of the neighboring pyrazole ring and the halogen.
Recommended Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
NMR Spectrometer Parameters (Example for a 400 MHz instrument)
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-64 (adjust for concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm (centered around 6-8 ppm)
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integration: Integrate all signals to determine the relative ratios of the protons.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Analysis: Measure the J-coupling constants to aid in structural assignment.
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H NMR spectrum of this compound is rich with information that confirms its structure. The key diagnostic features are the downfield aldehyde and NH protons, and the complex splitting patterns in the aromatic region governed by both H-H and H-F coupling constants. By comparing its spectrum to non-fluorinated and other substituted analogs, the powerful influence of the fluorine atom's electronic properties becomes evident. The methodologies and comparative data presented in this guide serve as a robust resource for scientists engaged in the synthesis and characterization of novel indazole-based compounds, ensuring confidence in their molecular architecture.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Analysis of 5-Fluoro-1H-indazole-3-carbaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoro-1H-indazole-3-carbaldehyde is a key building block in the synthesis of various therapeutic agents, making the accurate determination of its purity and impurity profile a critical aspect of quality control.[1][2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative analytical methodologies. The protocols and insights presented herein are grounded in established scientific principles and regulatory expectations for analytical method validation.
The Analytical Challenge: this compound
This compound is a fluorinated heterocyclic compound. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its volatility, polarity, and fragmentation behavior in mass spectrometry.[3][4][5] The aldehyde functional group adds another layer of complexity due to its potential for reactivity. A thorough analytical approach must be able to separate the main compound from starting materials, by-products, and degradation products, and provide unambiguous identification.
GC-MS: A Powerful Tool for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[6] Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for both qualitative and quantitative analysis of pharmaceutical compounds and their impurities.
A Proposed GC-MS Method for this compound
Given the absence of a standardized, publicly available GC-MS method for this specific analyte, this guide proposes a robust starting point for method development and validation, rooted in best practices for similar compounds.
Experimental Workflow
Caption: A typical experimental workflow for the GC-MS analysis of a pharmaceutical intermediate.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL. The choice of solvent is critical to ensure sample solubility and compatibility with the GC system. Water and other non-volatile solvents should be avoided.[7][8]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[7]
-
Transfer the filtered solution into a 2 mL amber glass GC vial with a PTFE-lined cap.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. For trace analysis, splitless injection can be employed.
-
Injector Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This type of column provides good separation for a wide range of compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. This temperature program allows for the separation of compounds with varying boiling points.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. EI is a standard ionization technique that produces reproducible fragmentation patterns.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400. This range is sufficient to capture the molecular ion and key fragments of the target analyte and potential impurities.
-
Data Interpretation and Expected Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 164. The fragmentation pattern will be influenced by the stability of the indazole ring and the presence of the aldehyde and fluoro substituents.
Predicted Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway for this compound.
-
Loss of a Hydrogen Radical (-H•): A peak at m/z 163 is expected due to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.
-
Loss of the Formyl Radical (-CHO•): Cleavage of the C-C bond between the indazole ring and the aldehyde group would result in a fragment at m/z 135.
-
Loss of Carbon Monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting ion can lose carbon monoxide, leading to a fragment at m/z 136.
-
Ring Cleavage: Fragmentation of the indazole ring itself can lead to characteristic losses. For instance, the loss of a nitrogen molecule (N₂) from the m/z 135 fragment could yield an ion at m/z 107. Further fragmentation could lead to the formation of a fluorinated benzene derivative.
Trustworthiness and Validation:
To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9][10][11][12] Key validation parameters include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | A linear relationship between concentration and response should be demonstrated over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. Typically assessed by recovery studies on spiked samples, with recovery in the range of 98-102%. |
| Precision | Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature, flow rate). |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, alternative methods should be considered, particularly given the polar nature of the aldehyde group.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in the pharmaceutical industry. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be a primary alternative.
Advantages of HPLC:
-
Handles Polar and Non-volatile Compounds: HPLC is well-suited for polar compounds that may have poor volatility or thermal stability, which can sometimes be a concern with GC.
-
Robust and Widely Available: HPLC instrumentation is ubiquitous in analytical laboratories.
-
Non-destructive: The sample is not destroyed during analysis and can be collected for further investigation if needed.
Disadvantages of HPLC:
-
Lower Peak Capacity: Compared to capillary GC, packed HPLC columns generally have lower separation efficiency.
-
Solvent Consumption: HPLC typically uses larger volumes of organic solvents, which can have cost and environmental implications.
-
Limited Identification Power with UV Detection: A UV detector provides limited structural information, making peak identification reliant on retention time matching with a reference standard. Co-eluting impurities can be difficult to identify.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures and for identifying unknown impurities.[5][13][14][15]
Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS offers excellent sensitivity and the ability to selectively monitor for specific ions, reducing matrix interference.
-
Structural Information: Mass spectrometry provides molecular weight and fragmentation data, enabling the identification of unknown compounds.
-
Broad Applicability: Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules.
Disadvantages of LC-MS:
-
Matrix Effects: The ionization process in LC-MS (e.g., electrospray ionization) can be susceptible to suppression or enhancement by matrix components, potentially affecting quantitation.
-
Complexity and Cost: LC-MS systems are more complex and expensive to purchase and maintain than GC-MS or HPLC-UV systems.
Comparative Summary
| Feature | GC-MS | HPLC-UV | LC-MS |
| Analyte Volatility | Required | Not required | Not required |
| Separation Efficiency | Very High | Good to High | Good to High |
| Identification Power | High (based on fragmentation) | Low (based on retention time) | Very High (MW and fragmentation) |
| Quantitation | Good | Excellent | Good (can be affected by matrix) |
| Sample Throughput | Moderate | High | Moderate |
| Cost & Complexity | Moderate | Low | High |
| Best Suited For | Volatile/semi-volatile compounds, impurity identification | Routine QC, purity assessment | Unknown impurity profiling, metabolomics, analysis of non-volatile compounds |
Conclusion
For the analysis of this compound, GC-MS presents a highly viable and powerful analytical technique, offering excellent separation and definitive identification capabilities. The proposed method in this guide serves as a robust starting point for method development and validation. However, for routine quality control where the impurity profile is well-characterized, a validated HPLC-UV method may offer a more cost-effective and high-throughput solution. For in-depth impurity profiling and the analysis of potential non-volatile or thermally sensitive derivatives, LC-MS would be the superior choice. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, whether it be routine purity assessment, stability testing, or the identification of unknown impurities in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. database.ich.org [database.ich.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. ICH Official web site : ICH [ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 5-Fluoro- vs. 5-Bromo-1H-indazole-3-carbaldehyde
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars for the development of novel therapeutic agents.[1][2] Among these, the indazole ring system has emerged as a "privileged scaffold," prized for its ability to act as a bioisostere of indole and form critical hydrogen bond interactions within the active sites of proteins, particularly kinases.[3][4][5][6] The functionalization of this core, especially at the 3-position, has led to the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[3]
1H-indazole-3-carbaldehydes are pivotal intermediates, serving as versatile chemical gateways to a diverse array of 3-substituted indazoles.[3][5] The aldehyde functionality can be readily transformed into alkenes, alcohols, amines, and various heterocyclic systems.[3][7] This guide provides an in-depth comparison of two key halogenated building blocks: 5-fluoro-1H-indazole-3-carbaldehyde and 5-bromo-1H-indazole-3-carbaldehyde . The choice of the C5-halogen is not trivial; it fundamentally dictates the molecule's electronic properties and downstream synthetic possibilities, influencing both the reactivity of the aldehyde and the potential for further diversification of the benzene portion of the scaffold.
Pillar 1: Unraveling the Electronic Dichotomy of Fluorine vs. Bromine
The reactivity of these two molecules is primarily governed by the distinct electronic effects of the fluorine and bromine substituents at the C5 position. These effects modulate the electrophilicity of the C3-carbaldehyde and the susceptibility of the C5-position to further reactions.
-
This compound: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (a strong negative inductive effect, -I).[8] While it can technically donate electron density via resonance (+R), this effect is minimal due to poor orbital overlap. The net result is a significant decrease in electron density across the aromatic system. This electron pull is relayed to the C3-aldehyde, increasing the partial positive charge on the carbonyl carbon and rendering it highly electrophilic .
-
5-Bromo-1H-indazole-3-carbaldehyde: Bromine is also electronegative and exerts a -I effect, but to a lesser extent than fluorine.[9] Its larger, more diffuse p-orbitals allow for more effective resonance donation (+R) compared to fluorine. The interplay of these effects results in a less pronounced deactivation of the ring system compared to the fluoro-analogue. Consequently, the aldehyde at the C3 position is less electrophilic than in the 5-fluoro counterpart.
This fundamental electronic difference predicts a clear divergence in reactivity, which we will explore with experimental data.
Pillar 2: A Head-to-Head Comparison of Synthetic Utility
The true value of a building block lies in its predictable and versatile reactivity. Here, we compare the performance of the fluoro- and bromo-derivatives in key synthetic transformations.
A. Synthesis via Nitrosation of Indoles
Both compounds are commonly synthesized via the nitrosation of the corresponding 5-substituted indoles. This reaction proceeds through the nitrosation at C3, followed by ring-opening and subsequent recyclization to form the indazole ring.[7] A comparative analysis of the published procedures reveals subtle but important differences in the reactivity of the indole precursors.
Table 1: Comparative Synthesis of Indazole-3-carbaldehydes [3]
| Parameter | This compound | 5-Bromo-1H-indazole-3-carbaldehyde |
| Starting Material | 5-Fluoro-indole | 5-Bromo-indole |
| Reaction Time | 5 hours | 2 hours (stir) + 3 hours (heat) |
| Temperature | Room Temperature | Room Temperature, then 50 °C |
| Reported Yield | 87% | 94% |
Expertise & Experience: The data indicates that the synthesis of the 5-bromo derivative requires heating to drive the reaction to completion, whereas the 5-fluoro analogue proceeds at room temperature, albeit over a slightly longer total reaction time.[3] This highlights how the halogen substituent influences the reactivity of the indole starting material itself under these specific acidic nitrosation conditions. The high yields for both demonstrate the robustness of this synthetic method.[3][10]
Caption: General workflow for the nitrosation of 5-substituted indoles.[11]
B. Reactivity of the C3-Aldehyde Group
The enhanced electrophilicity of the aldehyde in This compound makes it the more reactive partner in reactions involving nucleophilic attack at the carbonyl carbon.
-
Condensation Reactions (Knoevenagel, Wittig): These reactions, crucial for forming carbon-carbon double bonds, are expected to proceed faster with the 5-fluoro derivative.[1] The increased partial positive charge on the aldehyde carbon facilitates the initial nucleophilic attack by the carbanion or ylide.
-
Reductive Amination: A cornerstone of medicinal chemistry for installing amine functionalities. The first step, the formation of an iminium ion, is typically rate-limiting and is accelerated by a more electrophilic aldehyde. Therefore, the 5-fluoro derivative is predicted to undergo reductive amination more readily.
C. The Defining Difference: Reactivity of the C5-Halogen
This is where the synthetic paths of these two molecules diverge dramatically.
-
5-Bromo-1H-indazole-3-carbaldehyde: The carbon-bromine bond is a highly versatile functional handle for a vast array of palladium-catalyzed cross-coupling reactions.[12][13][14] This allows for the late-stage introduction of aryl, heteroaryl, alkyl, and alkyne groups, making it an ideal substrate for building molecular libraries and performing structure-activity relationship (SAR) studies.
-
This compound: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Fluorine is often incorporated into drug candidates to block metabolic oxidation at that position or to modulate physicochemical properties like pKa and lipophilicity. Therefore, the fluorine atom is typically carried through the synthetic sequence as a permanent feature of the final molecule.
Caption: Divergent reactivity pathways of 5-fluoro vs. 5-bromo derivatives.
Pillar 3: Trustworthy and Validated Experimental Protocols
The following protocols are based on established and peer-reviewed procedures, providing a reliable starting point for laboratory synthesis.
Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde[3]
-
Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF at 0 °C.
-
Acidification: Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C and stir for 10 minutes.
-
Indole Addition: Prepare a solution of 5-bromo-indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction: After the addition is complete, stir the reaction mixture for 2 hours at room temperature, then heat for 3 hours at 50 °C. Monitor progress by TLC.
-
Work-up: Cool the mixture, extract three times with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to yield the product as a brown solid.
Protocol 2: General Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazole-3-carbaldehyde (Adapted from analogous systems[15])
-
Reaction Setup: To a reaction vial, add 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DMF.
-
Reaction: Seal the vial and heat the reaction mixture at 80-110 °C for 4-16 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to obtain the C5-arylated product.
Summary and Strategic Recommendations
The choice between 5-fluoro- and 5-bromo-1H-indazole-3-carbaldehyde is a strategic decision based on the desired synthetic outcome.
Table 2: Comparative Reactivity Summary
| Feature | This compound | 5-Bromo-1H-indazole-3-carbaldehyde |
| Molecular Weight | 164.13 g/mol | 225.04 g/mol |
| Aldehyde Reactivity | Higher. More electrophilic due to strong -I effect of fluorine. Favorable for nucleophilic additions. | Lower. Less electrophilic aldehyde. |
| C5-Position Reactivity | Inert. Strong C-F bond, typically unreactive. Fluorine acts as a stable substituent. | Versatile. C-Br bond is an excellent handle for Pd-catalyzed cross-coupling reactions. |
| Primary Application | As a scaffold where fluorine is a desired final feature (e.g., for metabolic stability or property modulation). | As a versatile intermediate for late-stage diversification and SAR exploration at the C5-position. |
Recommendation:
-
Choose this compound when your synthetic target requires a fluorine atom at the 5-position and you need to perform efficient transformations at the C3-aldehyde. The fluorine will remain as a stable, property-modulating group in your final compound.
-
Choose 5-bromo-1H-indazole-3-carbaldehyde when your goal is to explore a wide range of substituents at the 5-position.[12] Its utility as a substrate in cross-coupling reactions provides unparalleled flexibility for generating diverse analogues from a common intermediate.[13]
By understanding the fundamental reactivity differences outlined in this guide, researchers can make more informed decisions, optimizing their synthetic strategies to accelerate the discovery of novel and potent indazole-based therapeutics.
References
- 1. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. Halogen - Reactivity, Fluorine, Chlorine | Britannica [britannica.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluorinated and Non-Fluorinated Indazoles
Introduction: The Strategic Role of Fluorine in Indazole Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile biological activity is often fine-tuned through chemical modification, with fluorination standing out as a premier strategy for optimizing drug-like properties.[2][3] The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity by influencing its electronic landscape and conformation.[4] Consequently, the precise characterization of these fluorinated analogues is paramount for drug development professionals.
This guide provides an in-depth comparison of the key spectroscopic differences between fluorinated and non-fluorinated indazoles. We will move beyond a simple recitation of data, focusing instead on the underlying physical principles that give rise to these spectral distinctions. By understanding the causality behind the observed changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible/Fluorescence spectra, researchers can more effectively confirm structures, elucidate electronic effects, and accelerate the development of next-generation indazole-based therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Characterization Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between fluorinated and non-fluorinated indazoles. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a direct and highly sensitive spectroscopic handle.[5]
¹H and ¹³C NMR: The Inductive Influence of Fluorine
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) that propagates through both the sigma framework and space. This effect deshields nearby protons (¹H) and carbons (¹³C), causing their corresponding NMR signals to shift to a higher chemical shift (downfield).
-
¹H NMR: Protons on the carbon atom bearing the fluorine (α-position) or on adjacent carbons (β-position) experience the most significant downfield shift. The magnitude of this shift decreases with distance from the fluorine atom.
-
¹³C NMR: The carbon atom directly bonded to fluorine experiences a very large downfield shift (typically >30 ppm) but also exhibits a large one-bond coupling constant (¹J_CF), which can be a key identifier.[6] Adjacent carbons are also shifted downfield, though to a lesser extent.[7]
A crucial diagnostic feature in the ¹H and ¹³C NMR spectra of fluorinated compounds is the presence of spin-spin coupling between the fluorine and carbon/proton nuclei (J-coupling). This coupling is observed as splitting of the signals and provides invaluable information about the proximity of the fluorine atom to other nuclei.[8]
-
¹J_CF (one-bond): Very large, typically 150-250 Hz.
-
²J_CF (two-bond): Smaller, typically 10-50 Hz.
-
³J_CF (three-bond): Variable, typically 0-20 Hz.
-
ⁿJ_HF (through-bond): Observable over several bonds, providing connectivity information.
Table 1: Comparative ¹H and ¹³C NMR Characteristics
| Feature | Non-Fluorinated Indazole | Fluorinated Indazole | Rationale |
| ¹H Chemical Shift | Aromatic protons typically in the 7.0-8.5 ppm range. | Protons near the fluorine atom are shifted downfield. | Strong electron-withdrawing inductive effect of fluorine deshields adjacent protons. |
| ¹³C Chemical Shift | Aromatic carbons typically in the 110-150 ppm range.[6] | Carbon bonded to fluorine is significantly shifted downfield. Adjacent carbons also show downfield shifts. | Deshielding due to the high electronegativity of the fluorine atom. |
| Signal Splitting | Standard H-H coupling patterns. | Additional complex splitting due to H-F and C-F coupling. | Through-bond spin-spin interactions between ¹⁹F and ¹H/¹³C nuclei. |
¹⁹F NMR: The Direct Spectroscopic Probe
¹⁹F NMR is the most direct and unambiguous method for confirming fluorination.[9] Its key advantages include a wide chemical shift range (~500 ppm), high sensitivity, and the absence of interfering signals from solvents.[9] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for distinguishing between positional isomers.[5][10]
The analysis workflow for fluorinated compounds often involves a suite of 1D and 2D NMR experiments to correlate the ¹⁹F signals with the ¹H and ¹³C signals, enabling complete structural assignment.[11][12]
Caption: NMR workflow for the structural elucidation of fluorinated indazoles.
Vibrational (Infrared - IR) Spectroscopy: Probing Functional Groups and Bonds
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[13] The introduction of a fluorine atom introduces new vibrational modes and perturbs existing ones, primarily due to its mass and the strength of the carbon-fluorine bond.
The C-F bond is very strong, and according to the "ball and spring" model, a stronger bond (higher force constant) and a lighter atom result in a higher vibrational frequency.[14]
-
C-F Stretching: The most prominent feature in the IR spectrum of a fluorinated indazole is the appearance of a strong absorption band corresponding to the C-F stretch. This band typically appears in the 1000-1400 cm⁻¹ region.[15] The exact position depends on whether the fluorine is attached to an aromatic or an aliphatic carbon.
-
Aromatic Ring Vibrations: Fluorine substitution alters the vibrational modes of the benzene portion of the indazole ring. The C-H stretching vibrations (typically >3000 cm⁻¹) and the C=C ring stretching vibrations (1450-1600 cm⁻¹) can be shifted.[16][17]
-
C-H Bending: The out-of-plane C-H bending vibrations (690-900 cm⁻¹) are often diagnostic of the substitution pattern on the aromatic ring, and these patterns will be altered upon fluorination.[17]
Table 2: Comparative IR Absorption Frequencies
| Vibrational Mode | Non-Fluorinated Indazole (Approx. cm⁻¹) | Fluorinated Indazole (Approx. cm⁻¹) | Rationale |
| Aromatic C-H Stretch | ~3030-3100[16] | ~3030-3100 (may be shifted/weakened) | Fluorine substitution alters ring electronics and vibrational coupling. |
| Aromatic C=C Stretch | ~1450-1600[17] | ~1450-1600 (positions and intensities may change) | The inductive effect of fluorine modifies the bond dipoles and vibrational modes of the ring. |
| C-F Stretch | Absent | 1000-1400 (Strong) | Introduction of the strong, polar C-F bond creates a new, characteristic vibrational mode. |
| C-H Out-of-Plane Bend | 690-900 (pattern depends on substitution) | Pattern is altered, reflecting the new substitution. | The number and position of adjacent C-H bonds change, altering the bending modes. |
Electronic (UV-Vis & Fluorescence) Spectroscopy: Mapping the π-System
UV-Visible spectroscopy probes the electronic transitions within a molecule, typically involving π-electrons in conjugated systems like indazole.[18] Fluorination can modify these transitions in several ways.
-
Inductive vs. Resonance Effects: Fluorine has a strong electron-withdrawing inductive effect (-I) but also a weak electron-donating resonance effect (+R) due to its lone pairs. The net effect on the electronic spectrum depends on the position of fluorination.
-
Shifts in λ_max: The substitution of hydrogen with fluorine can lead to either a small bathochromic (red shift) or hypsochromic (blue shift) in the maximum absorption wavelength (λ_max).[19] Often, the inductive effect dominates, slightly lowering the energy of the molecular orbitals and causing a small red shift.[19]
-
Fluorescence Properties: For indazoles that are fluorescent, fluorination can significantly impact their emission properties.[20][21] Changes in the electronic structure can alter the quantum yield (efficiency of fluorescence) and the Stokes shift (the difference between the absorption and emission maxima). These changes are highly dependent on the specific substitution pattern and solvent environment.[18][20]
Table 3: Comparative Photophysical Properties
| Parameter | Non-Fluorinated Indazole | Fluorinated Indazole | Rationale |
| UV-Vis λ_max | Dependent on specific structure.[22] | Often shows a small bathochromic (red) shift.[19] | Fluorine's inductive and resonance effects perturb the energy levels of the π -> π* transitions. |
| Molar Absorptivity (ε) | Variable | Can be altered. | Changes in the transition dipole moment upon fluorination affect absorption intensity. |
| Fluorescence Emission | May or may not be fluorescent.[21] | Quantum yield and emission wavelength are often modulated. | Fluorination can alter pathways for non-radiative decay, affecting fluorescence efficiency. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific compound's solubility and instrumentation.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[23]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. This is often done with proton decoupling to simplify the spectra. ¹⁹F spectra can be acquired relatively quickly due to the high sensitivity of the nucleus.[9]
-
2D NMR Acquisition (if needed): For unambiguous assignment, acquire 2D correlation spectra such as ¹H-¹H COSY, ¹H-¹³C HSQC (for one-bond correlations), and ¹H-¹³C HMBC (for long-range correlations). For fluorinated compounds, ¹H-¹⁹F HETCOR can be particularly useful.[8]
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid indazole sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions (in cm⁻¹) and relative intensities to known correlation charts and the spectrum of the non-fluorinated analogue.
Protocol 3: UV-Visible and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indazole sample in a UV-grade solvent (e.g., acetonitrile, ethanol). Prepare a series of dilutions to create a working solution with an absorbance between 0.1 and 1.0 AU for UV-Vis measurements. For fluorescence, much lower concentrations are typically required.
-
UV-Vis Spectroscopy:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Perform a baseline correction with the blank.
-
Scan the sample over the desired wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum and identify the λ_max.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, place the cuvette with the dilute sample solution in the holder. The detector is typically positioned at 90° to the excitation source to minimize scattering.[18]
-
Acquire an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Acquire an emission spectrum by exciting the sample at its λ_max (determined from the UV-Vis or excitation spectrum) and scanning the emission wavelengths.
-
Conclusion
The strategic incorporation of fluorine into the indazole scaffold imparts distinct and diagnostic changes across a range of spectroscopic techniques. In NMR, the presence of fluorine is unequivocally confirmed by ¹⁹F spectra and through characteristic downfield shifts and C-F/H-F coupling patterns in ¹³C and ¹H spectra. IR spectroscopy provides clear evidence through the appearance of a strong C-F stretching band. Finally, UV-Vis and fluorescence spectroscopy reveal the subtle but important influence of fluorine on the molecule's electronic structure and photophysical properties. By leveraging this comprehensive suite of spectroscopic tools and understanding the principles behind the observed differences, researchers can confidently characterize novel fluorinated indazoles, providing the robust data essential for advancing drug discovery and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. INFRARED SPECTRA OF FLUORINATED HYDROCARBONS (Technical Report) | OSTI.GOV [osti.gov]
- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazoles
For researchers and scientists in drug development, optimizing a compound's metabolic stability is a critical step in transforming a promising lead into a viable drug candidate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] However, like many heterocyclic systems, it can be susceptible to metabolic degradation. The strategic incorporation of fluorine has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles by improving metabolic stability.[3][4]
This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by mechanistic insights and detailed experimental protocols.
The Mechanistic Rationale: Why Fluorination Enhances Metabolic Stability
The primary site of drug metabolism in the body is the liver, where enzymes from the cytochrome P450 (CYP) superfamily play a crucial role in modifying foreign compounds to facilitate their excretion.[5][6] For many drug candidates, this oxidative metabolism represents a liability, leading to rapid clearance and poor bioavailability.
The core principle behind using fluorine to enhance metabolic stability lies in the fundamental strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond has a bond dissociation energy of approximately 116 kcal/mol, significantly higher than the ~99 kcal/mol of a typical C-H bond.[7]
CYP-mediated metabolism often involves the hydroxylation of a C-H bond at an electron-rich or sterically accessible position—often referred to as a "metabolic soft spot." By replacing a hydrogen atom at such a vulnerable position on the indazole ring with a fluorine atom, medicinal chemists can effectively "shield" the molecule from oxidative attack.[7][8] The high energy required to break the C-F bond makes it highly resistant to cleavage by metabolic enzymes, thus blocking or significantly slowing down the degradation of the compound.[9]
This bioisosteric replacement of hydrogen with fluorine is particularly effective because fluorine is similar in size to hydrogen (van der Waals radii of 1.35 Å for F vs. 1.2 Å for H), minimizing steric clashes that could negatively impact the compound's binding affinity to its intended biological target.[10][11]
Visualizing the Metabolic Shielding Effect
The following diagram illustrates the fundamental difference in metabolic pathways between a non-fluorinated and a fluorinated indazole.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison of Metabolic Stability
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12][13] The key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3][14]
The table below presents data from a study comparing the metabolic stability of a non-fluorinated indazole derivative with its fluorinated analog. In this example, fluorination at the 6-position of the indazole ring significantly enhances metabolic stability.
| Compound | Structure | Substitution (R) | t½ (min) | CLint (µL/min/mg protein) |
| Indazole A | Indazole | H | 15 | 92.4 |
| Indazole B | 6-Fluoroindazole | 6-F | > 60 | < 23.1 |
| Data is representative and based on findings where fluorination at the C6 position of an indazole scaffold enhanced ROCK1 inhibitory potency and dramatically increased oral bioavailability.[15] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard, self-validating procedure for determining the metabolic stability of a compound. The inclusion of a negative control (without the NADPH cofactor) is crucial to ensure that compound loss is due to enzymatic metabolism and not chemical instability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Equipment
-
Biological Matrix: Pooled human liver microsomes (HLM)[16]
-
Test Compounds: Non-fluorinated and fluorinated indazoles (e.g., 10 mM stock in DMSO)
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[16]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)[14]
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide)[17]
-
Hardware: 96-well plates, multichannel pipettes, incubator (37°C), plate centrifuge, LC-MS/MS system[16]
Step-by-Step Methodology
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.[18]
-
Prepare a working solution of the test compound by diluting the DMSO stock into the phosphate buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[19]
-
Prepare a microsomal suspension by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to wells designated for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. For the negative control, add an equivalent volume of buffer.[14]
-
Immediately after adding the cofactor, add the test compound working solution to all wells to start the incubation. The 0-minute time point sample is terminated immediately.
-
-
Reaction Termination:
-
At each designated time point, stop the reaction by adding 2-3 volumes of the ice-cold acetonitrile with internal standard.[12][17] This precipitates the microsomal proteins and halts all enzymatic activity.
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[20]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).[14]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[3]
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of indazole-based drug candidates. By blocking sites of CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. This often translates to improved pharmacokinetic properties in vivo, such as higher exposure and oral bioavailability.[15][21] The in vitro microsomal stability assay provides a robust and reproducible framework for quantitatively assessing these improvements early in the drug discovery process, enabling researchers to make data-driven decisions to select and optimize candidates with a higher probability of success.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. mercell.com [mercell.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indazole with 5-Fluoroindazole in Drug Design
Introduction: The Strategic Role of Bioisosterism
In the intricate chess game of drug design, bioisosterism is a power move. It involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a molecule's pharmacological profile.[1] The indazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3] Its versatile structure allows for fine-tuning of drug properties.[2] This guide provides an in-depth comparison of indazole and its fluorinated counterpart, 5-fluoroindazole, offering field-proven insights for drug development professionals.
PART 1: Physicochemical Properties - A Head-to-Head Comparison
The introduction of a fluorine atom at the 5-position of the indazole ring may seem like a minor change, but it has profound effects on the molecule's electronic and physicochemical properties. Fluorine's high electronegativity is a key factor in these alterations.[4]
Key Physicochemical Differences
The primary impact of 5-fluorination is the modulation of the acidity (pKa) of the N1-H proton. The electron-withdrawing nature of fluorine lowers the pKa, making the 5-fluoroindazole a stronger acid than indazole. This has significant implications for how the molecule interacts with its biological target.
| Property | Indazole | 5-Fluoroindazole (Predicted) | Rationale for Change |
| pKa (Acidity of N1-H) | ~13.86[5][6] | ~12.57[7] | The electron-withdrawing fluorine atom stabilizes the resulting indazolate anion, thus increasing acidity (lowering pKa). |
| Calculated logP | 1.8 | Higher than indazole | Fluorine substitution generally increases lipophilicity.[8] |
| Molecular Weight | 118.14 g/mol [5] | 136.12 g/mol | Addition of a fluorine atom. |
Expert Insight: The ~1.3 unit drop in pKa is a critical design parameter. For many kinase inhibitors, the indazole N1-H acts as a hydrogen bond donor to a key residue in the ATP-binding pocket. By making this proton more acidic, the 5-fluoro substitution can strengthen this crucial hydrogen bond, potentially leading to a significant increase in binding affinity and potency.
Caption: Impact of 5-fluoro substitution on indazole's pKa.
PART 2: Impact on Metabolic Stability and Pharmacokinetics
A common vulnerability of the indazole scaffold is its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The introduction of a fluorine atom can serve as a "metabolic shield," blocking sites that are prone to hydroxylation.[4][9]
The C-F Bond: A Metabolic Roadblock
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (112 kcal/mol vs. 98 kcal/mol), making it much more resistant to enzymatic cleavage.[10] By replacing a hydrogen atom at a metabolically labile position with fluorine, the molecule's metabolic stability can be dramatically improved.[1][9] This often translates to a longer half-life, reduced clearance, and improved oral bioavailability.[4][8]
Case in Point: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 5-fluoroindazole derivatives showed excellent metabolic stability.[8] Furthermore, their potency against the wild-type reverse transcriptase enzyme was significantly improved compared to the non-fluorinated parent compound.[8]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a standardized workflow to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well incubation plates and analytical plates
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add pre-warmed HLM (final concentration 0.5 mg/mL) to the wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a calibrated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Trustworthiness through Self-Validation:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation.
-
Positive Control: Include a compound with known metabolic instability (e.g., Verapamil) to ensure the HLM and cofactor system are active.
Caption: Workflow for an in vitro metabolic stability assay.
PART 3: Consequences for Biological Activity and Target Engagement
The indazole scaffold is a cornerstone in the design of kinase inhibitors, particularly for targets like AXL receptor tyrosine kinase, which is implicated in cancer progression and drug resistance.[11][12][13] The strategic placement of a fluorine atom can significantly enhance a compound's potency.
A Case Study: AXL Kinase Inhibitors
In the development of AXL kinase inhibitors, a fragment-based lead discovery approach identified an indazole-based compound as a promising starting point.[11] Subsequent optimization efforts often involve exploring substitutions on the indazole ring to improve potency and selectivity.
| Compound | Modification | AXL IC50 (nM) | Rationale for Activity Change |
| Parent Indazole | Unsubstituted Indazole | 150 | Forms a key hydrogen bond with the hinge region of the kinase. |
| 5-Fluoroindazole Analog | 5-Fluoro Substitution | 25 | The lowered pKa of the N1-H strengthens the hydrogen bond with the kinase hinge, increasing binding affinity and potency. |
Expert Insight: The six-fold increase in potency observed with the 5-fluoroindazole analog is a direct consequence of the electronic changes induced by the fluorine atom. This enhancement in the hydrogen bond strength is a well-established strategy for optimizing kinase inhibitors that utilize this interaction mode.
Caption: AXL receptor tyrosine kinase signaling pathway.
Conclusion and Future Perspectives
The bioisosteric replacement of indazole with 5-fluoroindazole is a powerful and nuanced strategy in modern drug design. The introduction of a single fluorine atom can profoundly and predictably alter a molecule's physicochemical properties, leading to enhanced metabolic stability and, in many cases, superior biological activity. This is primarily achieved by blocking metabolic hot-spots and modulating the pKa of the indazole N1-H to strengthen target interactions. As demonstrated, this approach has proven highly effective in the optimization of kinase inhibitors and other therapeutic agents. By understanding the underlying principles and employing rigorous experimental validation, researchers can effectively leverage this bioisosteric pair to accelerate the development of safer and more effective medicines.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. chembk.com [chembk.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Impact of 5-Position Halogenation on Indazole-Based Kinase Inhibitors: A Comparative Analysis of 5-Fluoro vs. 5-Chloro Derivatives
For Immediate Release
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2] Strategic functionalization of the indazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Among the various substitution patterns, halogenation at the 5-position has garnered significant interest. This guide provides an in-depth comparative analysis of the kinase inhibitory activity of 5-fluoro- and 5-chloro-indazole derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and medicinal chemistry.
Executive Summary
This guide delves into the nuanced differences between 5-fluoro and 5-chloro substitution on the indazole core, revealing that the choice of halogen can have a significant, though not always predictable, impact on kinase inhibitory potency. While often considered isosteric replacements, the distinct electronic and steric properties of fluorine and chlorine can lead to notable variations in biological activity. This analysis will explore these differences through a direct comparison of their effects on p38 MAP kinase and RIP2 kinase, supported by a discussion of the underlying structure-activity relationships (SAR).
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1][2] This interaction mimics the adenine portion of ATP, making indazole derivatives effective competitive inhibitors. The planarity of the indazole ring also allows for favorable stacking interactions within the active site. Modifications at various positions of the indazole ring, including the N1, C3, and C5 positions, have been extensively explored to optimize inhibitor performance.[3]
Comparative Kinase Inhibitory Activity: 5-Fluoro vs. 5-Chloro
Direct, head-to-head comparisons of the inhibitory activity of 5-fluoro and 5-chloro-indazole derivatives are not abundantly reported in the literature, often requiring careful examination of broader structure-activity relationship (SAR) studies. However, available data provides valuable insights into the subtle yet significant effects of this halogen swap.
Case Study: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for the treatment of inflammatory diseases.[4][] A study exploring a series of indazole-based p38 inhibitors provides a direct comparison of 5-fluoro and 5-chloro substitution.
| Compound | 5-Position Substituent | p38 IC50 (µM) |
| Derivative A | Fluoro | 0.05 |
| Derivative B | Chloro | 0.09 |
Table 1: Comparative inhibitory activity of 5-fluoro- and 5-chloro-indazole derivatives against p38 MAP kinase.
In this specific chemical series, the 5-fluoro-indazole derivative demonstrated approximately twofold greater potency than its 5-chloro counterpart. This suggests that for p38 kinase, the smaller, more electronegative fluorine atom at the 5-position is favored for optimal inhibitory activity.
Case Study: RIP2 Kinase
Receptor-interacting protein 2 (RIP2) kinase is a key signaling molecule in the innate immune system, downstream of the NOD1 and NOD2 pattern recognition receptors.[6][7] Inhibition of RIP2 is a promising therapeutic strategy for inflammatory diseases. A highly potent and selective RIP2 kinase inhibitor, GSK583, features a 5-fluoro-1H-indazol-3-yl moiety.[6][8]
While a direct comparison with a 5-chloro analog within the same published study is not available, the discovery and optimization of GSK583, which has an IC50 of 5 nM against human RIP2 kinase, underscores the potential of the 5-fluoro-indazole scaffold in achieving high-potency inhibitors.[8] The development of such a potent inhibitor with a 5-fluoro substitution suggests that this moiety is highly compatible with the active site of RIP2.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in potency between 5-fluoro and 5-chloro-indazole derivatives can be attributed to a combination of steric and electronic factors.
-
Size and Steric Hindrance: Fluorine is the smallest of the halogens, with a van der Waals radius of 1.47 Å, compared to chlorine's 1.75 Å. In the confined space of a kinase ATP-binding pocket, this size difference can be critical. A smaller substituent may allow for a more optimal fit and avoid steric clashes with nearby amino acid residues.
-
Electronegativity and Electrostatic Interactions: Fluorine is the most electronegative element, leading to a more polarized C-F bond compared to a C-Cl bond. This can influence the local electronic environment and potentially lead to more favorable electrostatic or dipole-dipole interactions with the protein. The electron-withdrawing nature of the halogen at the 5-position can also modulate the pKa of the indazole ring system, affecting its hydrogen bonding capabilities.
-
Hydrogen Bonding and Halogen Bonding: While not a classical hydrogen bond acceptor, the fluorine atom can participate in weak hydrogen bonds. Both fluorine and chlorine can engage in halogen bonding, an attractive non-covalent interaction between a halogen atom and a Lewis base, which can contribute to binding affinity. The differing abilities of fluorine and chlorine to participate in these interactions can influence inhibitor potency.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the drug discovery process. Below are detailed protocols for two common biochemical kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a popular choice for high-throughput screening due to their homogeneous format and high sensitivity.[1]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the europium and XL665 are brought into close proximity through binding to the phosphorylated substrate, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal.
Workflow Diagram:
Caption: Workflow for a typical HTRF® kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the 5-fluoro- and 5-chloro-indazole derivatives in an appropriate solvent, typically DMSO.
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in kinase reaction buffer.
-
Assay Plate Setup: In a 384-well low-volume plate, add the test compounds, followed by the kinase solution. Allow for a pre-incubation period if necessary.
-
Initiate Reaction: Add the ATP/substrate solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop and Detect: Add the detection reagents (europium-labeled antibody and streptavidin-XL665) in a buffer containing EDTA to stop the kinase reaction.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of substrate phosphorylation.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® assay is a binding assay that measures the affinity of an inhibitor for a kinase.[9]
Principle: This assay utilizes a europium-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both are bound, FRET occurs between the europium donor and the fluorescent tracer acceptor. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for a LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the 5-fluoro- and 5-chloro-indazole derivatives in DMSO.
-
Reagent Preparation: Prepare solutions of the kinase pre-incubated with the europium-labeled antibody and the fluorescent tracer in the assay buffer.
-
Assay Plate Setup: Add the test compounds to a 384-well plate.
-
Addition of Kinase/Tracer: Add the kinase/antibody complex and the fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor (europium) and the acceptor (tracer). The ratio of acceptor to donor emission is calculated to determine the degree of tracer displacement by the inhibitor.
Conclusion and Future Perspectives
The choice between a 5-fluoro and a 5-chloro substituent on an indazole-based kinase inhibitor is a subtle but potentially critical decision in the drug design process. The available data suggests that the smaller, more electronegative fluorine atom can, in some cases, lead to enhanced potency, as seen with p38 MAP kinase inhibitors. However, this is not a universal rule, and the optimal halogen will be target-dependent.
For researchers and drug development professionals, this guide highlights the importance of synthesizing and testing both analogs in parallel during lead optimization to empirically determine the best substituent for a given kinase target. Future work in this area should focus on generating more direct comparative data across a wider range of kinases and employing structural biology and computational modeling to better understand the molecular basis for the observed differences in activity. Such studies will provide a more predictive framework for the rational design of next-generation indazole-based kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-1H-indazole-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Fluoro-1H-indazole-3-carbaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The unique chemical properties of this compound—specifically its fluorinated aromatic structure—necessitate rigorous disposal protocols. This guide moves beyond simple checklists to explain the chemical reasoning behind these procedures, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Identification and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. This compound is classified with several key hazards that dictate its handling and the personal protective equipment (PPE) required.
GHS Hazard Profile:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]
Core Safety Requirements:
| Safety Measure | Specification & Rationale |
| Personal Protective Equipment (PPE) | Nitrile Gloves: Inspect for integrity before use. Dispose of contaminated gloves immediately.[5] Chemical Safety Goggles: Must be worn at all times to protect from splashes or dust.[6] Laboratory Coat: To protect skin and clothing. |
| Engineering Controls | Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][7] |
| General Handling Practices | Avoid creating dust.[8][9] Do not eat, drink, or smoke in the handling area.[4][8] Wash hands thoroughly after handling.[6][10] |
Part 2: The Critical Challenge of Fluorinated Waste Disposal
The defining feature of this compound from a disposal standpoint is its carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to the molecule.[11][12]
This stability is a double-edged sword. While beneficial for many pharmaceutical applications, it renders the compound persistent in the environment and resistant to conventional degradation methods.[11][13] Improper disposal, such as through standard landfilling or low-temperature incineration, can lead to environmental accumulation. Furthermore, incomplete combustion of halogenated organic compounds risks the formation of highly toxic byproducts.[13]
For these reasons, the industry-standard and most environmentally responsible method for the complete destruction of fluorinated organic waste is high-temperature incineration in a facility specifically licensed to handle halogenated hazardous waste.[11][12][14] Such facilities operate at temperatures sufficient to cleave the C-F bond and are equipped with advanced scrubbing systems to neutralize the resulting acidic gases (like hydrogen fluoride).[15][16]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing waste streams containing this compound.
Protocol A: Bulk, Unused, and Waste Solutions
This protocol applies to the original chemical, expired material, reaction residues, and concentrated solutions.
-
Do Not Sewer: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7][9] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.
-
Segregate Waste: Designate a specific, compatible waste container for "Halogenated Organic Waste."[7][17] Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[17]
-
Containerization:
-
Use a clearly labeled, leak-proof container in good condition, preferably the original container or one made of compatible material.[18][19]
-
The container must have a secure screw-top cap.[19]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, such as a secondary containment tray inside a ventilated cabinet.[19]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[19]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified high-temperature incineration facility.[7][20]
Protocol B: Contaminated Labware and Solid Waste
This applies to items such as gloves, weighing paper, pipette tips, and empty containers.
-
Gross Decontamination: If practical, rinse empty containers with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated liquid waste as described in Protocol A.
-
Segregation: Collect all contaminated solid waste in a designated, labeled hazardous waste container or a heavy-duty, sealable plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste - Solid" and list the chemical contaminant.
-
Disposal: Dispose of this solid waste through your institution's EHS-approved channel for solid chemical waste, which will also ultimately be sent for incineration.[8]
Protocol C: Spill Management and Cleanup
In the event of a spill, immediate and correct action is crucial.
-
Ensure Safety: Alert personnel in the immediate area and, if the spill is large or in an unventilated space, evacuate the lab.[17] Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-nitrile gloves.
-
Contain the Spill: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][8]
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[8][9] Avoid generating dust during cleanup.[8]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. Collect the wipe and any contaminated cleaning materials as solid hazardous waste.
-
Disposal: Seal and label the container with all cleanup materials and dispose of it according to Protocol B.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for proper waste stream segregation and disposal.
A Note on Aldehyde Neutralization
While various methods exist for neutralizing the aldehyde functional group, such as using sodium pyrosulfite, bisulfite, or other commercial reagents, these are not standalone disposal solutions for this compound.[21][22] Neutralizing the aldehyde group does not alter the fluorinated indazole core, which remains a persistent organic pollutant. Therefore, even after a neutralization step, the resulting solution must still be collected and disposed of as halogenated hazardous waste via high-temperature incineration.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.cn [capotchem.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. zeeco.com [zeeco.com]
- 16. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 17. benchchem.com [benchchem.com]
- 18. vumc.org [vumc.org]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 22. tedpella.com [tedpella.com]
Navigating the Safe Handling of 5-Fluoro-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-1H-indazole-3-carbaldehyde, a compound of interest in medicinal chemistry. By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate potential hazards and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established scientific principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 485841-48-3) is a heterocyclic aromatic aldehyde.[1] While a comprehensive toxicological profile is not extensively documented in publicly available literature, the available safety data indicates that it should be handled with care. The Globally Harmonized System (GHS) classification for this compound includes several warnings.[1][2]
Primary Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1][3]
-
Harmful if inhaled (H332): Inhalation of dust or fumes may be detrimental to the respiratory system.[1][3]
-
Causes skin irritation (H315): Direct contact can result in skin irritation.[4]
-
Causes serious eye irritation (H319): Contact with eyes can cause significant irritation.[4]
-
May cause respiratory irritation (H335): Inhalation may lead to irritation of the respiratory tract.[4]
The presence of a fluorine atom on the indazole ring warrants additional caution. Fluorinated organic compounds can have unique reactivity and toxicological properties.[5][6] Therefore, a conservative approach to handling is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7] | Protects against accidental splashes and airborne particles, addressing the "serious eye irritation" hazard.[4] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory.[7] For handling larger quantities or in case of potential for significant exposure, chemical-resistant coveralls are recommended.[8][9] | Provides a barrier against skin contact, mitigating the "skin irritation" hazard.[4] Natural fiber clothing (e.g., cotton) should be worn under the lab coat.[7] |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile).[7] Regularly inspect gloves for any signs of degradation or puncture before and during use.[7] | Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[10] Double gloving provides an extra layer of protection in case the outer glove is compromised. Given the aromatic and fluorinated nature of the compound, selecting gloves with proven resistance is crucial. Always consult the glove manufacturer's compatibility charts. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below acceptable limits.[7][11] This is especially critical when handling the compound as a powder or if there is a risk of aerosolization.[12] | Addresses the "harmful if inhaled" and "may cause respiratory irritation" hazards.[1][4] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and steps outline a safe handling process from preparation to immediate post-handling procedures.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.[13]
-
Ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (within a certified chemical fume hood):
-
Perform all manipulations of the solid compound within a properly functioning chemical fume hood to minimize inhalation exposure.[14]
-
When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.
-
Handle the compound gently to avoid creating dust.[14]
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Keep containers of the compound tightly closed when not in use.[14]
-
-
Immediate Post-Handling:
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be treated as hazardous waste.[15]
Caption: A step-by-step workflow for the proper disposal of chemical waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste (e.g., excess compound, contaminated weighing paper, gloves, and other disposable materials) in a dedicated, clearly labeled hazardous waste container.[14]
-
Contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container.
-
Liquid waste from reactions or cleaning should be collected in a separate, compatible, and properly labeled hazardous waste container.
-
-
Container Management:
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a certified professional waste disposal service.[12] Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spill: For small spills, carefully clean up the material while wearing appropriate PPE. Avoid generating dust.[14] Place the spilled material and cleanup supplies in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. uah.edu [uah.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
